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  • Product: Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • CAS: 133747-58-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate: Molecular Weight, Exact Mass, and Analytical Profiling

Executive Summary Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 133747-58-7) is a highly functionalized pyrrolidone derivative [1]. The 5-oxopyrrolidine-3-carboxylate scaffold is a privileged structure i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 133747-58-7) is a highly functionalized pyrrolidone derivative [1]. The 5-oxopyrrolidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently utilized as a critical precursor for synthesizing novel antimicrobial, antioxidant, and anticancer agents [2, 3]. For researchers and drug development professionals, understanding the precise physicochemical properties of this compound—specifically distinguishing between its average molecular weight and monoisotopic exact mass—is foundational for downstream synthetic verification, pharmacokinetics, and High-Resolution Mass Spectrometry (HRMS) profiling.

This whitepaper provides an in-depth technical analysis of the compound's mass metrics, details a self-validating synthetic methodology, and outlines robust analytical workflows for exact mass determination.

Physicochemical Profiling & Mass Elucidation

In molecular characterization, particularly within drug discovery pipelines, distinguishing between average molecular weight and monoisotopic exact mass is critical for accurate analytical profiling.

  • Average Molecular Weight (233.26 g/mol ): Calculated using the standard atomic weights of constituent elements, which reflect the natural abundance of isotopes (e.g., Carbon = 12.011). This macroscopic metric is essential for laboratory preparations, such as calculating stoichiometry, yield, and molarity for biological assays.

  • Monoisotopic Exact Mass (233.105194 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 ). In HRMS, the exact mass is the definitive parameter for determining elemental composition and distinguishing the target molecule from isobaric interferences in complex biological matrices.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for both synthetic scaling and analytical detection.

ParameterValueScientific Significance
Chemical Formula C13H15NO3Defines the elemental composition.
CAS Number 133747-58-7Unique registry identifier for regulatory compliance.
Average Molecular Weight 233.26 g/mol Utilized for macroscopic stoichiometric calculations.
Monoisotopic Exact Mass 233.105194 DaCritical for HRMS identification and eliminating isobars.
Theoretical [M+H]+ m/z 234.112470 m/zTarget mass-to-charge ratio in positive ESI mode.
Lipinski H-Bond Donors 0Enhances lipophilicity and cellular membrane permeability.
Lipinski H-Bond Acceptors 3Facilitates target protein binding via hydrogen bonding.

Synthetic Methodology & Mechanistic Pathway

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylate derivatives generally proceeds via a robust, two-step sequence starting from an aza-Michael addition [2].

Causality of Experimental Design

The reaction utilizes itaconic acid because its conjugated double bond is highly susceptible to nucleophilic attack by the primary amine of p-toluidine. Following this aza-Michael addition, the proximity of the newly formed secondary amine to the carboxylic acid group facilitates an intramolecular amidation. This cyclocondensation is thermodynamically driven by the formation of the highly stable five-membered lactam (pyrrolidone) ring. The subsequent Fischer esterification is an equilibrium-driven process; utilizing methanol as both the reactant and the solvent pushes the equilibrium toward the product according to Le Chatelier’s principle, while the catalytic sulfuric acid enhances the electrophilicity of the carbonyl carbon.

SynthesisPathway A p-Toluidine (C7H9N) C 1-(4-methylphenyl)-5-oxopyrrolidine -3-carboxylic acid (Intermediate) A->C Aza-Michael Addition & Cyclization (Reflux, H2O) B Itaconic Acid (C5H6O4) B->C D Methyl 1-(4-methylphenyl)-5-oxopyrrolidine -3-carboxylate (Target) C->D Fischer Esterification (MeOH, H2SO4 cat., Reflux)

Synthetic pathway of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.

Step-by-Step Protocol: Self-Validating Synthesis
  • Cyclocondensation (Intermediate Formation):

    • Suspend itaconic acid (1.5 eq) in distilled water and heat to 60°C until fully dissolved.

    • Add p-toluidine (1.0 eq) portion-wise to the solution.

    • Reflux the mixture for 12–24 hours.

    • Self-Validation Check: Sample an aliquot and analyze via Thin Layer Chromatography (TLC) or rapid LC-MS. The disappearance of the p-toluidine peak and the emergence of the intermediate mass (Exact Mass: 219.089 Da, [M+H]+: 220.097 m/z) confirms the completion of the cyclocondensation step.

    • Cool to room temperature, filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the intermediate carboxylic acid.

  • Fischer Esterification (Target Formation):

    • Dissolve the intermediate carboxylic acid in anhydrous methanol (10 mL per gram of intermediate).

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.05 eq) dropwise.

    • Reflux the mixture for 8–12 hours.

    • Evaporate the solvent under reduced pressure. Neutralize the residue with 5% aqueous NaHCO₃ to quench the acid catalyst, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the target methyl ester.

Analytical Methodologies for Exact Mass Determination

To verify the structural integrity and exact mass of the synthesized compound, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed.

Causality of Analytical Design

A gradient elution strategy (starting with a high aqueous mobile phase and ramping to a high organic phase) is critical to separate the highly non-polar methyl ester from any residual, more polar unreacted carboxylic acid intermediate. If co-elution occurs, ion suppression in the Electrospray Ionization (ESI) source could severely compromise the signal intensity of the target analyte. Furthermore, the use of a lock-mass (e.g., leucine enkephalin) provides continuous real-time calibration of the Time-of-Flight (TOF) or Orbitrap mass analyzer. This self-validating system ensures the mass accuracy remains within the strict <5 ppm threshold required for unambiguous elemental composition assignment.

AnalyticalWorkflow S1 Sample Preparation (1 µg/mL in MeOH:H2O) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI+ Ionization (Formation of[M+H]+) S2->S3 S4 TOF/Orbitrap Mass Analyzer (High Resolution Detection) S3->S4 S5 Data Processing (Exact Mass: 234.1125 m/z) S4->S5

LC-HRMS analytical workflow for exact mass verification.

Step-by-Step Protocol: LC-HRMS Workflow
  • Sample Preparation: Reconstitute the purified methyl ester in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B for re-equilibration.

  • Ionization & Detection:

    • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The basic nitrogen of the pyrrolidone ring and the ester/amide carbonyls readily accept a proton to form the[M+H]+ adduct.

    • Infuse a lock-mass solution simultaneously for real-time mass correction.

  • Data Processing: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ m/z of 234.1125 . Verify that the isotopic distribution matches the theoretical pattern for C13H15NO3 (specifically the M+1 peak corresponding to 13C natural abundance).

Pharmacokinetic & Drug Development Implications

The exact mass and molecular weight of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate directly inform its pharmacokinetic viability. Evaluating the compound against Lipinski's Rule of 5 demonstrates exceptional drug-likeness:

  • Molecular Weight < 500 Da: At 233.26 g/mol , the compound is small enough to ensure favorable diffusion across biological membranes.

  • Hydrogen Bond Donors < 5: The compound possesses 0 H-bond donors, significantly increasing its lipophilicity and potential for passive cellular permeability.

  • Hydrogen Bond Acceptors < 10: With 3 H-bond acceptors (the amide carbonyl, ester carbonyl, and ester oxygen), it retains sufficient polarity to interact with target protein active sites without suffering from excessive aqueous solvation penalties.

Because of these highly optimized physicochemical properties, this specific methyl ester serves not only as an end-product but as a highly versatile synthetic intermediate. The ester group can be readily converted into hydrazides or amides to generate vast combinatorial libraries of targeted therapeutics [3].

References

  • NextSDS. Methyl 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylate — Chemical Substance Information. NextSDS Database. URL: [Link]

  • Tumosienė I, Kantminienė K, Jonuškienė I, Peleckis A, Belyakov S, Mickevičius V. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2019; 24(5):971. URL:[Link]

  • Kantminienė K, et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals. 2023. URL:[Link]

Exploratory

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate: Receptor Binding Affinity and Pharmacological Profiling of a Privileged GPCR Scaffold

Executive Summary For decades, the pharmacological modulation of specific Class A G-protein coupled receptors (GPCRs)—such as the Relaxin-3 receptor (RXFP3) and the Chemerin receptor (ChemR23)—was restricted to complex p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the pharmacological modulation of specific Class A G-protein coupled receptors (GPCRs)—such as the Relaxin-3 receptor (RXFP3) and the Chemerin receptor (ChemR23)—was restricted to complex peptide ligands. The identification of the 1-aryl-5-oxopyrrolidine-3-carboxylate chemical class fundamentally shifted this paradigm.

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (MMPC) serves as the prototypical core of this privileged scaffold. By mimicking the structural rigidity of peptide bonds while offering superior lipophilicity, MMPC and its derivatives have emerged as the first viable small-molecule non-peptide antagonists for these complex neuroendocrine and immunological targets 1. This technical guide details the mechanistic rationale, receptor binding profiles, and self-validating experimental workflows required to evaluate the binding affinity of the MMPC scaffold.

Mechanistic Rationale & Structural Biology

The transition from peptide-based ligands to small molecules requires a scaffold capable of satisfying the expansive, often bipartite binding pockets of peptide-binding GPCRs. The MMPC scaffold achieves this through three critical structural domains:

  • The γ-Lactam Core (5-oxopyrrolidine): Provides a rigid, metabolically stable ring system. The lactam amide acts as a directional hydrogen bond donor/acceptor, mimicking the endogenous peptide backbone and orienting the peripheral substituents precisely within the receptor's orthosteric site.

  • The 1-(4-Methylphenyl) Substitution: GPCRs like RXFP3 possess deep, hydrophobic transmembrane pockets. The 4-methylphenyl group provides essential lipophilicity (clogP ~ 4.0–5.0), driving the thermodynamics of binding via favorable van der Waals interactions and hydrophobic anchoring.

  • The C3-Carboxylate (Methyl Ester): Acts as a critical hydrogen bond acceptor. In advanced drug development, this ester is frequently hydrolyzed and coupled with various amines (e.g., forming carboxamides) to probe the extracellular loop regions of the receptor, enhancing subtype selectivity 2.

Receptor Binding Profiles & Quantitative Data

MMPC derivatives exhibit potent antagonism at Gαi/o-coupled receptors. At the RXFP3 receptor , endogenous Relaxin-3 binding typically triggers Gαi/o activation, which subsequently inhibits Adenylyl Cyclase (AC) and lowers cyclic AMP (cAMP) levels 3. MMPC competitively binds to the receptor, blocking Relaxin-3 and preventing this downstream cascade.

Quantitative Binding Summary

The following table synthesizes the binding affinities and functional efficacies of the MMPC scaffold and its optimized derivatives across primary GPCR targets.

Compound / DerivativeTarget ReceptorAssay MethodologyPotency (IC₅₀)Efficacy Profile
MMPC (Base Scaffold) RXFP3cAMP Accumulation5.74 μMAntagonist
MMPC (Base Scaffold) RXFP3[³⁵S]GTPγS Binding4.78 μMAntagonist
RLX-33 (Optimized) RXFP3cAMP Accumulation1.49 μMAntagonist
R3(B1-22)R (Peptide) RXFP3cAMP Accumulation504 nMAntagonist (Control)
Dimethylphenyl Analog ChemR23Radioligand Binding< 30 nMModulator

Signaling Pathways & Workflows

RXFP3_Signaling MMPC MMPC (Antagonist) RXFP3 RXFP3 Receptor (GPCR) MMPC->RXFP3 Blocks Binding Relaxin3 Relaxin-3 (Agonist) Relaxin3->RXFP3 Activates Gi_Protein Gαi/o Protein RXFP3->Gi_Protein Inhibited by MMPC AdenylylCyclase Adenylyl Cyclase (AC) Gi_Protein->AdenylylCyclase Prevents AC Inhibition cAMP_Level cAMP Levels Maintained AdenylylCyclase->cAMP_Level Normal Output

Fig 1: Mechanism of MMPC antagonism at the Gαi/o-coupled RXFP3 receptor, preventing AC inhibition.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, binding affinity cannot be assessed through a single lens. As an application scientist, one must utilize orthogonal assays: a proximal membrane assay ([³⁵S]GTPγS) to measure immediate G-protein coupling, and a distal whole-cell assay (cAMP accumulation) to measure downstream effector impact.

Protocol A: [³⁵S]GTPγS Functional Binding Assay

Causality & Rationale: Unlike standard competitive radioligand binding (which only yields affinity, Ki​ ), the [³⁵S]GTPγS assay measures functional efficacy. Because GTPγS is non-hydrolyzable, it accumulates on the activated Gα subunit, providing an amplified, functional readout of receptor activation or antagonism.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing RXFP3. Homogenize in ice-cold buffer (20 mM HEPES, 10 mM EDTA) supplemented with protease inhibitors. Self-Validation: Protease inhibitors prevent receptor degradation, ensuring the calculated Bmax​ reflects true receptor density.

  • Assay Buffer Constitution: Resuspend membranes in assay buffer (50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4). Self-Validation: Add 10 μM GDP to the buffer. GDP binds to basal (unstimulated) G-proteins, drastically reducing background noise and widening the specific signal window.

  • Ligand Incubation: In a 96-well plate, combine 10 μg of membrane protein, 0.1 nM [³⁵S]GTPγS, an EC₇₀ concentration of Relaxin-3, and varying concentrations of MMPC (10⁻⁹ to 10⁻⁴ M). Include R3(B1-22)R as a positive control and a vehicle-only well as a negative control. Incubate at 30°C for 60 minutes.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold wash buffer to remove unbound radioligand.

  • Analysis: Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression.

Assay_Workflow MembranePrep 1. Membrane Preparation (RXFP3-CHO Cells) Incubation 2. Incubation (Membranes + [³⁵S]GTPγS + MMPC) MembranePrep->Incubation Filtration 3. Rapid Filtration (GF/B Microplates) Incubation->Filtration Washing 4. Washing (Remove Free Radioligand) Filtration->Washing Scintillation 5. Liquid Scintillation (Measure Bound [³⁵S]GTPγS) Washing->Scintillation Analysis 6. Data Analysis (Calculate IC₅₀) Scintillation->Analysis

Fig 2: Step-by-step workflow for the[³⁵S]GTPγS radioligand binding assay to determine IC₅₀.

Protocol B: cAMP Accumulation Assay

Causality & Rationale: To confirm that the proximal G-protein blockade translates to physiological cellular changes, we measure cAMP. Because RXFP3 is Gi-coupled (which lowers cAMP), we must artificially raise the baseline cAMP to observe the effect.

Step-by-Step Methodology:

  • Cell Seeding & Preparation: Seed RXFP3-expressing cells in 384-well plates. Wash with Hank's Balanced Salt Solution (HBSS).

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 μM IBMX for 15 minutes. Self-Validation: IBMX inhibits phosphodiesterase, preventing the degradation of synthesized cAMP. This ensures the assay measures the true rate of Adenylyl Cyclase activity.

  • Stimulation & Antagonism: Add 10 μM Forskolin (to directly stimulate Adenylyl Cyclase and raise baseline cAMP) alongside an EC₇₀ dose of Relaxin-3 (to suppress the Forskolin-induced cAMP spike). Simultaneously, add MMPC in a concentration gradient.

  • Detection: Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. A successful MMPC blockade will result in a dose-dependent restoration of the high cAMP levels induced by Forskolin.

References

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System.Journal of Medicinal Chemistry (ACS).
  • Pyrrolidone carboxamide derivatives as modulators of chemokine-R (CHEMR23).
  • Relaxin family peptide receptors in GtoPdb v.2023.1.IUPHAR/BPS Guide to Pharmacology.

Sources

Foundational

Discovery and isolation of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate analogs

Discovery and Isolation of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate Analogs: A Technical Guide Executive Summary Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 133747-58-7) is a highly fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Isolation of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate Analogs: A Technical Guide

Executive Summary

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 133747-58-7) is a highly functionalized γ-lactam (pyrrolidin-2-one) derivative. Compounds bearing the 5-oxopyrrolidine scaffold are recognized as privileged structures in medicinal chemistry, serving as critical pharmacophores in the development of nootropics (racetams), factor Xa inhibitors, and broad-spectrum antimicrobial agents. This technical whitepaper outlines the mechanistic rationale, self-validating experimental workflow, and analytical profiling required to synthesize and isolate this specific analog with high purity and yield.

Mechanistic Rationale: The Aza-Michael/Lactamization Cascade

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylates relies on a highly efficient, atom-economical cascade reaction between an aniline derivative and an itaconic acid derivative (1)[1].

Causality of Reagent Selection:

  • Dimethyl Itaconate vs. Itaconic Acid: While itaconic acid can be used to form the free carboxylic acid analog, utilizing dimethyl itaconate directly yields the C3 methyl ester. This choice is deliberate: the esterified carboxyl groups increase the electrophilicity of the conjugated C=C double bond, accelerating the initial nucleophilic attack (2)[2]. Furthermore, it bypasses the need for a subsequent, often low-yielding, post-synthetic esterification step.

  • The Role of p-Toluidine: The use of 4-methylaniline (p-toluidine) as the Michael donor is advantageous. The electron-donating para-methyl group enhances the electron density on the primary amine via inductive effects, making it a superior nucleophile compared to an unsubstituted aniline.

The Cascade Mechanism: The reaction initiates with an intermolecular aza-Michael addition. The primary amine of p-toluidine attacks the highly electrophilic β-carbon (methylene) of the α,β-unsaturated system of dimethyl itaconate. The resulting secondary amine intermediate rapidly undergoes intramolecular nucleophilic acyl substitution (lactamization) at the distal methyl ester group. This expels methanol as a byproduct and drives the thermodynamic formation of the stable 5-membered γ-lactam ring.

Mechanism Tol p-Toluidine (Nucleophile) Aza Aza-Michael Adduct (Intermediate) Tol->Aza Aza-Michael Addition DMI Dimethyl Itaconate (Michael Acceptor) DMI->Aza Aza-Michael Addition Lactam Lactamization (- Methanol) Aza->Lactam Intramolecular Cyclization Product Methyl 1-(4-methylphenyl)- 5-oxopyrrolidine-3-carboxylate Lactam->Product Final Product

Reaction cascade: Aza-Michael addition followed by intramolecular lactamization.

Experimental Methodology: A Self-Validating Protocol

To ensure high purity and reproducibility, the following protocol integrates continuous self-validation steps based on established synthetic methodologies for 5-oxopyrrolidine derivatives (3)[3].

Step 1: Reaction Setup and Execution

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of dimethyl itaconate and 10.5 mmol of p-toluidine in 20 mL of anhydrous methanol. Note: The slight 1.05x molar excess of the amine ensures the complete consumption of the Michael acceptor.

  • Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 12–16 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) solvent system. The complete disappearance of the UV-active dimethyl itaconate spot confirms reaction completion.

Step 2: Workup and Acid-Base Partitioning

  • Concentrate the reaction mixture under reduced pressure via rotary evaporation to remove the methanol solvent.

  • Dissolve the resulting crude residue in 30 mL of Ethyl Acetate (EtOAc).

  • Causality of the Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL). This is a critical self-validating purification step. Any unreacted p-toluidine is protonated to form a water-soluble anilinium salt, partitioning exclusively into the aqueous layer. The target lactam, which lacks a basic amine, remains safely in the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 (15 mL) and brine (15 mL) to neutralize any residual acid and remove dissolved water.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 3: Isolation and Characterization

  • Purify the crude product via recrystallization from hot ethanol (or via flash column chromatography on silica gel) to yield the target compound as a crystalline solid.

  • Validation Checkpoint: Confirm the structural identity and purity via LC-MS and 1H NMR spectroscopy.

Workflow Step1 Reaction Setup p-Toluidine + Dimethyl Itaconate Step2 Reflux Methanol, 65°C 12-16 Hours Step1->Step2 Step3 Workup 1M HCl Wash (Removes Amine) Step2->Step3 Step4 Extraction EtOAc / Brine Dry over Na2SO4 Step3->Step4 Step5 Isolation Evaporation & Crystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target lactam.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative outcomes and diagnostic analytical markers for the isolated methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.

ParameterExpected Value / ObservationDiagnostic Significance
Typical Yield 78% – 85%Indicates highly efficient cascade conversion and minimal side-product formation.
LC-MS [M+H]+ m/z 234.1Confirms the exact mass of the target lactam product.
1H NMR: Ester ~3.75 ppm (s, 3H)Validates the retention of the C3 methyl ester group.
1H NMR: Aryl-CH3 ~2.32 ppm (s, 3H)Confirms the successful incorporation of the p-tolyl group.
1H NMR: Pyrrolidine ~2.7-3.0 (m, 2H), ~3.3 (m, 1H), ~4.0 (m, 2H)Confirms the cyclic AMX spin system characteristic of the functionalized γ-lactam core.

Downstream Applications in Drug Discovery

The isolated methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate acts as a highly versatile building block for further derivatization:

  • Hydrazinolysis: The methyl ester can be reacted directly with hydrazine hydrate to yield an acid hydrazide. This hydrazide is frequently condensed with aromatic aldehydes to form hydrazones, a class of compounds noted for potent in vitro anticancer and antimicrobial activities (4)[4].

  • Saponification and Amide Coupling: Hydrolysis of the ester yields the free carboxylic acid. This acid can be activated using standard peptide coupling reagents (e.g., HATU, DIPEA) to form complex amides with various pharmacophores, such as histamine or indazole derivatives, which are heavily explored as progranulin modulators and enzyme inhibitors (3)[3].

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules (MDPI). Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (PMC). Available at: [Link]

  • Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. National Institutes of Health (PMC). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Harnessing Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in Modern Drug Discovery

In the landscape of contemporary drug design, the identification and utilization of versatile precursor molecules are paramount to the efficient development of novel therapeutics. Methyl 1-(4-methylphenyl)-5-oxopyrrolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug design, the identification and utilization of versatile precursor molecules are paramount to the efficient development of novel therapeutics. Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, a structurally robust and functionally rich scaffold, has emerged as a significant starting point for the synthesis of a diverse array of biologically active compounds. Its inherent chemical features, including a modifiable ester group, a stable lactam ring, and an accessible aromatic moiety, provide medicinal chemists with a powerful toolkit for generating libraries of compounds with potential applications in oncology, infectious diseases, and neurology.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step methodologies but also the underlying scientific rationale for leveraging this precursor in a drug discovery workflow, from initial synthesis to the generation of promising lead candidates.

Strategic Importance of the 1-Aryl-5-oxopyrrolidine-3-carboxylate Core

The 1-aryl-5-oxopyrrolidine-3-carboxylate framework is a privileged scaffold in medicinal chemistry. The pyrrolidinone core is a common feature in numerous natural products and approved pharmaceuticals, valued for its metabolic stability and ability to engage in key hydrogen bonding interactions with biological targets. The strategic placement of the aryl group at the 1-position and the carboxylate at the 3-position allows for systematic and independent modification, enabling a thorough exploration of the chemical space around the core structure.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This versatility stems from the ability of the core structure to present appended functionalities in a well-defined three-dimensional orientation, facilitating specific interactions with a variety of biological macromolecules.

Synthesis of the Precursor: A Reliable and Scalable Approach

The synthesis of the parent acid, 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is typically achieved through a straightforward and robust one-pot reaction between p-toluidine and itaconic acid. This reaction proceeds via a Michael addition followed by an intramolecular cyclization. Subsequent esterification of the resulting carboxylic acid with methanol under acidic conditions yields the target precursor, methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.[1]

Visualizing the Synthetic Workflow

Caption: Synthetic pathway to the target precursor.

Application in Drug Design: A Gateway to Diverse Bioactivities

The true power of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate lies in its utility as a versatile intermediate for the generation of compound libraries targeting a range of therapeutic areas. The following sections detail its application in the design of anticancer, antimicrobial, and analgesic agents.

Anticancer Drug Discovery

The 5-oxopyrrolidine scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents.[3][4] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549).[1][5] The mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may interfere with key cellular processes such as cell cycle progression or induce apoptosis.

Caption: Simplified diagram of the Nav1.8 signaling pathway in pain perception and its inhibition.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor and its derivatization into key intermediates and final compounds.

Protocol 1: Synthesis of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 equivalent) and itaconic acid (1.0 equivalent) in water.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 2: Synthesis of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • Reaction Setup: Suspend 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC. [6]4. Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Purification: Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography on silica gel. [7]

Protocol 3: Synthesis of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
  • Reaction Setup: Dissolve methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Reaction: Add hydrazine hydrate (3.0-5.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will often precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the carbohydrazide. [8]

Protocol 4: General Procedure for the Synthesis of Hydrazone Derivatives
  • Reaction Setup: Suspend 1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 equivalent) in ethanol or methanol.

  • Reaction: Add the desired aromatic aldehyde (1.0-1.2 equivalents) and a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The hydrazone product will typically precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative. [9]

Protocol 5: Synthesis of 1-(4-methylphenyl)-5-oxo-N-substituted-pyrrolidine-3-carboxamides
  • Activation of the Carboxylic Acid: To a solution of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU or EDC (1.1 equivalents) and a base like triethylamine or diisopropylethylamine (2.0 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: Add the desired primary or secondary amine (1.1 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired carboxamide.

Quantitative Data Summary

The following table summarizes typical yields and biological activities for derivatives of the 1-aryl-5-oxopyrrolidine-3-carboxylate scaffold, demonstrating its potential in generating potent drug candidates.

Derivative ClassTargetBiological Activity (Example)Typical YieldsReference
HydrazonesBacteria (e.g., S. aureus)MIC: 3.90 µg/mL60-90%[6]
HydrazonesCancer Cells (A549)Significant reduction in cell viability at 100 µM50-85%[1][3]
CarboxamidesNav1.8 Sodium ChannelPotent inhibition (IC50 in nM range)40-70%[10]

Conclusion

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate stands as a testament to the power of scaffold-based drug design. Its straightforward synthesis and the diverse reactivity of its functional groups provide a fertile ground for the generation of novel therapeutic agents. The demonstrated success in producing compounds with potent anticancer, antimicrobial, and analgesic properties underscores the value of this precursor in modern medicinal chemistry. The protocols and application notes provided herein are intended to empower researchers to fully exploit the potential of this versatile building block in their own drug discovery endeavors.

References

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 65(1).
  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Vetter, I., & Lewis, R. J. (2012). Nav1.7 and Nav1.8: role in the pathophysiology of pain. British journal of pharmacology, 167(5), 954–972. [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)-and (3, 5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. (2024). Frontiers in Pain Research. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules. [Link]

  • Bennett, D. L., Clark, A. J., Huang, J., Waxman, S. G., & Dib-Hajj, S. D. (2019). The Role of Voltage-Gated Sodium Channels in Pain Signaling. Physiological reviews, 99(2), 1079–1151. [Link]

  • Faber, C. G., Lauria, G., Merkies, I. S., Cheng, X., Han, C., Ahn, H. S., ... & Hoeijmakers, J. G. (2012). Gain-of-function Nav1. 8 mutations in painful neuropathy. Proceedings of the National Academy of Sciences, 109(47), 19444-19449. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6146-6152. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Heidari, B., Roosta, A., & Gholami, S. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5283. [Link]

  • Borik, R. M., Abdel-Wahab, B. F., & El-Gazzar, A. B. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Der Pharma Chemica. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for stu...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for studies involving methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. Given the limited publicly available in vivo data for this specific molecule, this guide emphasizes the foundational principles of preclinical study design, drawing from established best practices for small molecules targeting the central nervous system (CNS). The protocols outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction to Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate belongs to the 5-oxopyrrolidine class of compounds, which are known to possess a range of biological activities. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential as anticancer and antimicrobial agents.[1][2][3] The core pyrrolidone structure is a feature of various naturally occurring alkaloids. The specific biological targets and in vivo pharmacology of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate are not yet extensively documented in peer-reviewed literature. Therefore, the initial in vivo studies must be approached with a systematic and hypothesis-driven methodology.[4]

This guide provides a framework for researchers to design and execute initial in vivo studies to determine the pharmacokinetic profile and dose-response relationship of this compound.

Preclinical & In Vitro Characterization: The Foundation of a Robust In Vivo Protocol

Prior to initiating animal studies, a thorough in vitro characterization of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is essential to inform the design of the in vivo experiments. A well-designed preclinical protocol involves three key phases: research, preprocedural planning, and experimentation.[5][6]

Physicochemical Properties

Understanding the physicochemical properties of the compound is critical for formulation development and for predicting its potential to cross the blood-brain barrier (BBB). For small molecules targeting the CNS, key parameters include:

ParameterIdeal Range for CNS PenetrationRationale
Molecular Weight < 400-500 DaSmaller molecules are more likely to passively diffuse across the BBB.[7]
Lipophilicity (cLogP) 1.5 - 2.5A balance is required; too lipophilic and the compound may be sequestered in lipid membranes, too hydrophilic and it will not cross the BBB.[8][9]
Hydrogen Bond Donors < 5Fewer hydrogen bonds increase the likelihood of passive diffusion across the BBB.[8]
Hydrogen Bond Acceptors < 10Fewer hydrogen bonds increase the likelihood of passive diffusion across the BBB.[8]
In Vitro ADME & Toxicology

In vitro absorption, distribution, metabolism, and excretion (ADME) studies are crucial for predicting the compound's behavior in vivo.

  • Metabolic Stability: Incubation with liver microsomes (human and animal species of interest) will identify potential metabolic liabilities and help in the selection of the appropriate animal model.

  • CYP450 Inhibition/Induction: Assessing the compound's interaction with major cytochrome P450 enzymes is vital to predict potential drug-drug interactions.[10][11]

  • Plasma Protein Binding: The extent of plasma protein binding determines the fraction of free drug available to cross the BBB and exert its pharmacological effect.[7]

  • Cell Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can provide an initial indication of the compound's ability to cross biological membranes.

  • In Vitro Cytotoxicity: Determining the concentration at which the compound is toxic to various cell lines (e.g., neuronal cells, hepatocytes) is essential for establishing a safe starting dose in vivo.

In Vivo Dosing Protocol Design: A Step-by-Step Approach

The following protocol outlines a systematic approach to establishing an effective in vivo dosing regimen for methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. The primary goal of the initial studies is to determine the maximum tolerated dose (MTD) and to establish a preliminary pharmacokinetic profile.

Experimental Workflow for In Vivo Dose-Finding Studies

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dose Escalation Study (MTD) cluster_2 Phase 3: Preliminary Pharmacokinetics A Compound Synthesis & QC B Vehicle Selection & Formulation A->B C Animal Model Selection & Acclimatization B->C D Single Ascending Dose Administration C->D E Clinical Observations & Body Weight Monitoring D->E F Determination of MTD E->F G Dosing at Sub-MTD Levels F->G H Serial Blood & Tissue Sampling G->H I LC-MS/MS Analysis H->I J PK Parameter Calculation I->J

Caption: Workflow for establishing an in vivo dosing protocol.

Step-by-Step Protocol

Step 1: Animal Model Selection

  • Rationale: The choice of animal model is critical and should be based on factors such as metabolic similarity to humans, the specific disease model (if applicable), and historical data for similar compounds. For initial tolerability and pharmacokinetic studies, rodents (mice or rats) are commonly used.

  • Protocol:

    • Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Ensure animals are of a specific age and weight range to minimize variability.

    • Acclimatize animals to the facility for at least one week prior to the study.[5]

Step 2: Vehicle Selection and Formulation

  • Rationale: The vehicle must solubilize the compound without causing toxicity. A systematic approach to vehicle screening is recommended.

  • Protocol:

    • Assess the solubility of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in common vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol in water).

    • Select a vehicle that provides a clear solution at the highest required concentration.

    • Administer a vehicle-only control group in all experiments to account for any effects of the vehicle itself.

Step 3: Route of Administration

  • Rationale: The route of administration should align with the intended clinical application. For CNS-acting drugs, intravenous (IV) and oral (PO) routes are common for initial characterization. IV administration provides 100% bioavailability and is useful for determining intrinsic pharmacokinetic parameters. PO administration is often the desired clinical route.

  • Protocol:

    • For initial MTD and PK studies, consider both IV (tail vein) and PO (oral gavage) administration.

    • The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for PO in rats).

Step 4: Dose-Response and Maximum Tolerated Dose (MTD) Study

  • Rationale: The MTD study is essential to identify a safe dose range for subsequent efficacy studies. This is typically a single ascending dose study.

  • Protocol:

    • Based on in vitro cytotoxicity data, select a starting dose (e.g., 1-5 mg/kg).

    • Administer single doses to small groups of animals (n=3-5 per group) in an escalating manner (e.g., 1, 5, 10, 30, 100 mg/kg).

    • Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for at least 24-48 hours.

    • Record body weight daily. A significant loss of body weight (>15-20%) is often an indicator of toxicity.

    • The MTD is defined as the highest dose that does not produce overt signs of toxicity or significant body weight loss.

Step 5: Preliminary Pharmacokinetic (PK) Study

  • Rationale: This study aims to understand how the drug is absorbed, distributed, metabolized, and eliminated. This information is critical for designing effective dosing schedules for efficacy studies.

  • Protocol:

    • Select two to three dose levels below the MTD.

    • Administer the compound to groups of animals (n=3-5 per time point).

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).[12]

    • If CNS penetration is of interest, collect brain tissue at the same time points.

    • Process blood to plasma and store all samples at -80°C until analysis.

    • Quantify the concentration of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in plasma and brain homogenate using a validated LC-MS/MS method.

    • Calculate key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
CL ClearanceThe rate at which the drug is eliminated from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
Brain/Plasma Ratio Ratio of drug concentration in the brain to that in the plasmaA key indicator of BBB penetration.

Data Analysis and Interpretation

The results from the MTD and PK studies will inform the design of subsequent efficacy studies. A well-designed experiment should be sufficiently powered to detect biologically relevant effects.[13] It is crucial to minimize bias by blinding the allocation of animals to treatment groups.[13]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.[5]

Conclusion

Establishing a robust in vivo dosing protocol for a novel compound like methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate requires a systematic and data-driven approach. By first characterizing the compound in vitro and then proceeding with carefully designed dose-finding and pharmacokinetic studies, researchers can establish a solid foundation for evaluating its therapeutic potential. This methodical process enhances the scientific rigor and reproducibility of preclinical research.[4][14]

References

  • General Principles of Preclinical Study Design. PubMed. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]

  • Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • General Principles of Preclinical Study Design. PubMed. [Link]

  • Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). MDPI. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. PMC. [Link]

  • Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide. Taylor & Francis Online. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. [Link]

  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Semantic Scholar. [Link]

  • In vivo, in vitro and in silico methods for small molecule transfer across the BBB. PubMed. [Link]

  • Methyl 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Pharmacokinetics and Drug Interactions. MDPI. [Link]

  • Enteric absorption and pharmacokinetics of oseltamivir in critically ill patients with pandemic (H1N1) influenza. CMAJ. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. [Link]

  • Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as. AIR Unimi. [Link]

  • Pharmacokinetic Drug–Drug Interactions and Herb–Drug Interactions. Semantic Scholar. [Link]

  • methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate. NextSDS. [Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. [Link]

Sources

Method

Preparation of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate for cell culture assays

Application Note: Pre-Clinical Formulation and In Vitro Assay Standardization for Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate Abstract This application note details the standardized methodology for the solva...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pre-Clinical Formulation and In Vitro Assay Standardization for Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Abstract

This application note details the standardized methodology for the solvation, sterilization, and in vitro application of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. As a highly lipophilic gamma-lactam derivative, improper handling can lead to compound precipitation, inaccurate dosing, and artifactual cytotoxicity. This guide provides a self-validating protocol designed for researchers conducting high-throughput screening or mechanistic cell culture assays.

Pharmacological Context & Rationale

Derivatives of 5-oxopyrrolidine (pyrrolidin-2-one) represent a highly privileged scaffold in contemporary drug discovery. Recent structure-activity relationship (SAR) studies have demonstrated that functionalization at the N1 and C3 positions yields compounds with potent anticancer and antimicrobial properties, particularly against multidrug-resistant Gram-positive pathogens and human adenocarcinoma models ()[1].

Specifically, the inclusion of an aryl group (such as a p-tolyl moiety) at the N1 position significantly enhances the lipophilicity and cellular permeability of the molecule ()[2]. However, this increased lipophilicity presents distinct formulation challenges for in vitro aqueous assays, necessitating precise solvent control to maintain compound integrity.

Physicochemical Profiling & Formulation Strategy

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate features a hydrophobic p-tolyl ring and a methyl ester. These structural elements dictate the following experimental choices:

  • Solvent Selection: Direct introduction into aqueous media (e.g., DMEM, RPMI) causes rapid micro-crystal formation. Anhydrous Dimethyl Sulfoxide (DMSO) is strictly required as the primary vehicle to disrupt intermolecular hydrogen bonding and fully solvate the lactam core ()[3].

  • Sterilization Causality: Standard polyethersulfone (PES) or cellulose acetate (CA) filters are chemically incompatible with 100% DMSO and will leach toxic plasticizers into the master stock. Sterilization must be performed using a Polytetrafluoroethylene (PTFE) membrane, which is chemically inert.

  • Vehicle Toxicity Mitigation: To prevent solvent-induced membrane permeabilization and artifactual apoptosis, the final DMSO concentration in the cellular microenvironment must be strictly capped at ≤0.5% (v/v), with 0.1% being the optimal target.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Parameter Value / Description
Chemical Name Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
CAS Number 133747-58-7
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol

| Primary Target Applications | Antimicrobial / Anticancer Scaffold Screening |

Table 2: Recommended Dilution Matrix and Vehicle Toxicity Thresholds

Stock Concentration Dilution Medium Final Assay Concentration Final DMSO (v/v) Cytotoxicity Risk
10 mM (100% DMSO) Direct to Media 100 µM 1.0% High (Artifactual)
10 mM (100% DMSO) Direct to Media 50 µM 0.5% Moderate (Acceptable)
1 mM (Intermediate) Media 10 µM 0.1% Low (Optimal)

| 100 µM (Intermediate)| Media | 1 µM | 0.01% | Low (Optimal) |

Experimental Workflow

Workflow A Solid Compound Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate B Master Stock (10 mM) in 100% Anhydrous DMSO A->B C Sonication & Vortexing (Ensure complete solvation) B->C D Sterile Filtration (0.22 µm PTFE Membrane) C->D E Aliquoting & Storage (-20°C, Argon purged) D->E F Intermediate Dilution (in Serum-Free Media) E->F Thaw prior to use G In Vitro Cell Culture Assay (Final DMSO ≤ 0.5%) F->G

Preparation and sterilization workflow of 5-oxopyrrolidine derivatives for in vitro assays.

Step-by-Step Methodologies

Protocol A: Master Stock Preparation (10 mM)

Causality Focus: Preventing moisture contamination and overcoming the solvation activation energy of the p-tolyl group.

  • Equilibration: Transfer the sealed vial of the compound from cold storage to a desiccator at room temperature for 30 minutes. Why: Opening a cold vial causes ambient moisture to condense on the lipophilic powder, altering the mass calculation and introducing water that degrades stock stability.

  • Weighing: Weigh exactly 2.33 mg of the compound using an analytical microbalance.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assistance: If solvation is incomplete, sonicate the vial in a water bath at 37°C for 5 minutes. Why: Mild thermal energy overcomes the dissolution barrier of the hydrophobic rings without risking thermal degradation of the lactam core.

  • Validation Step: Hold the vial against a dark background under a bright light. The solution must be perfectly clear. The presence of any refractive micro-crystals indicates incomplete solvation, which will fatally skew downstream IC50 calculations.

Protocol B: Sterilization and Storage

Causality Focus: Maintaining chemical inertness and preventing oxidative degradation.

  • Syringe Selection: Draw the 10 mM DMSO stock into a glass syringe. Why: Standard plastic syringes may leach slip agents (e.g., oleamide) when exposed to 100% DMSO, which can independently trigger cellular apoptosis.

  • Filtration: Attach a 0.22 µm PTFE syringe filter and filter the solution into sterile, low-bind polypropylene or amber glass cryovials.

  • Atmospheric Control: Purge the headspace of each vial with Argon gas. Why: Argon displaces oxygen and moisture, preventing the oxidative degradation of the pyrrolidone core and hydrolysis of the methyl ester over long-term storage.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol C: Cell Culture Dosing & Cytotoxicity Baseline

Causality Focus: Preventing precipitation during the aqueous phase transition.

  • Thawing: Thaw the master stock at room temperature and vortex immediately. Why: DMSO freezes at 18.5°C; the compound may transiently precipitate during the phase transition and must be re-homogenized.

  • Intermediate Dilution: Prepare a 100X intermediate stock by diluting the required volume of the 10 mM stock into serum-free culture media. Mix vigorously by pipetting.

  • Validation Step: Inspect the intermediate dilution under a phase-contrast microscope (10X objective). The absence of refractive aggregates confirms successful aqueous dispersion.

  • Dosing: Add the intermediate stock to the complete culture media (containing cells) at a 1:100 ratio. This ensures the final DMSO concentration is exactly 0.1% (v/v).

  • Vehicle Control: Always include a vehicle control well treated with an equivalent volume of 0.1% DMSO to establish the baseline for cell viability assays (e.g., MTT or CellTiter-Glo).

References

  • Kairytė, K., et al. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals, vol. 15, no. 8, 2022, p. 970. URL:[Link]

  • Bertašiūtė, M., et al. "Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents." International Journal of Molecular Sciences, vol. 24, no. 9, 2023, p. 7966. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers and process chemists struggling with yield...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers and process chemists struggling with yield optimization, stalled intermediates, and byproduct formation during the cascade aza-Michael addition and subsequent lactamization of dimethyl itaconate and p-toluidine.

Mechanistic Pathway & Workflow

The synthesis of N-aryl pyrrolidones from itaconates is a cascade reaction. Understanding the distinct thermodynamic and kinetic requirements of each step is critical for optimizing the overall yield[1].

G DI Dimethyl Itaconate (Michael Acceptor) AMA Aza-Michael Adduct (Acyclic Intermediate) DI->AMA Polar Protic Solvent (e.g., HFIP/H2O) Polymer Polymeric Byproducts (Radical Pathway) DI->Polymer High Heat (No Inhibitor) Mesaconate Dimethyl Mesaconate (Isomerization) DI->Mesaconate Base/Heat (Side Reaction) PT p-Toluidine (Michael Donor) PT->AMA Target Methyl 1-(4-methylphenyl) -5-oxopyrrolidine-3-carboxylate (Target Lactam) AMA->Target Lactamization Heat (120-150°C) - Methanol

Reaction coordinate for the cascade aza-Michael addition and lactamization, including side reactions.

Troubleshooting & FAQs

Q1: My initial aza-Michael addition is stalling, and unreacted p-toluidine remains. Why is this happening, and how can I drive conversion? Causality & Solution: Aromatic amines like p-toluidine are significantly less nucleophilic than aliphatic amines because their nitrogen lone pair is delocalized into the aromatic ring[1]. Running this reaction in standard non-polar solvents often results in low conversion. Fix: Utilize a highly polar protic solvent such as Hexafluoroisopropanol (HFIP) or a water/trifluoroethanol (TFE) mixture. HFIP acts as both a solvent and a hydrogen-bond donor, highly activating the carbonyl oxygen of the dimethyl itaconate and stabilizing the transition state, which dramatically accelerates the addition of weak aromatic nucleophiles without the need for heavy metal catalysts[2][3].

Q2: LC-MS analysis shows a major peak corresponding to the acyclic intermediate (dimethyl 2-((p-tolylamino)methyl)succinate). Why isn't the pyrrolidone ring forming? Causality & Solution: The cascade process consists of two steps with different energy barriers. The aza-Michael addition can occur at moderate temperatures (50–80 °C), but the subsequent intramolecular amidation (lactamization) requires significantly higher activation energy to extrude methanol and close the 5-membered ring[1][4]. Fix: Implement a two-stage temperature ramp. Once In-Process Control (IPC) confirms the consumption of p-toluidine, swap the low-boiling solvent for a high-boiling solvent (like xylenes) or proceed neat, and elevate the temperature to 130–150 °C.

Q3: I am observing a complex mixture with a highly viscous, polymeric baseline on my TLC. What is happening to the dimethyl itaconate? Causality & Solution: Dimethyl itaconate contains a terminal methylene group that is highly susceptible to radical-induced polymerization at elevated temperatures[1]. Furthermore, prolonged heating before the amine has fully added can cause the itaconate to isomerize into the thermodynamically more stable, but unreactive, dimethyl mesaconate[2]. Fix: Add a radical scavenger such as Butylated hydroxytoluene (BHT) or hydroquinone (0.1 mol%) to the reaction mixture. Always ensure the aza-Michael addition is complete at a lower temperature before applying the high heat required for lactamization.

Quantitative Yield Optimization

The table below summarizes the causality of different reaction conditions on the overall yield, demonstrating why a dual-solvent or temperature-ramp system is superior.

Reaction ConditionTemp ProfileAdditivesObserved YieldPrimary Failure Mode / Causality
Toluene (Reflux)110 °C (Constant)None< 30%Poor p-toluidine nucleophilicity; high isomerization of itaconate.
Neat (Solvent-Free)140 °C (Constant)None45%Severe polymerization of dimethyl itaconate prior to amine addition.
HFIP → Neat60 °C → 140 °CNone78%Good addition, but minor radical polymerization during lactamization.
HFIP → Xylenes 60 °C → 140 °C BHT (0.1 mol%) > 92% Optimal: HFIP activates addition; BHT prevents polymerization; Xylenes drive cyclization.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to Stage 2 until Stage 1 is analytically confirmed complete.

Materials Required:

  • Dimethyl itaconate (1.1 equivalents)

  • p-Toluidine (1.0 equivalent)

  • Hexafluoroisopropanol (HFIP) (Solvent)

  • Xylenes (Solvent)

  • Butylated hydroxytoluene (BHT) (0.1 mol%)

Stage 1: Aza-Michael Addition (Kinetic Control)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-toluidine (10.0 mmol) in HFIP (10 mL).

  • Inhibition: Add BHT (0.01 mmol) to the solution to preemptively quench any radical pathways.

  • Addition: Dropwise add dimethyl itaconate (11.0 mmol). Mechanistic note: A slight excess of the acceptor compensates for trace isomerization.

  • Heating: Stir the mixture at 60 °C for 12 hours.

  • In-Process Control (IPC): Analyze via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction must show complete consumption of p-toluidine and the appearance of the acyclic adduct mass [M+H]+ = 266. Do not proceed to Stage 2 if p-toluidine remains.

Stage 2: Intramolecular Lactamization (Thermodynamic Control) 6. Solvent Swap: Remove HFIP under reduced pressure. HFIP is volatile (b.p. 58 °C) and can be recovered for reuse, satisfying green chemistry principles. 7. High-Temp Cyclization: Dissolve the crude acyclic intermediate in Xylenes (15 mL). Attach a Dean-Stark apparatus or a distillation head to remove the methanol byproduct, which drives the equilibrium toward the lactam[4]. 8. Reflux: Heat the mixture to 140 °C for 6–8 hours. 9. Final IPC: Confirm the disappearance of the acyclic adduct and the formation of the target pyrrolidone [M+H]+ = 234. 10. Workup & Purification: Cool to room temperature, concentrate under vacuum, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot ethanol to yield pure methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.

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Overcoming solubility issues with methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in aqueous media

Technical Support Center: Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate Welcome to the technical support hub for methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Welcome to the technical support hub for methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address a primary challenge encountered with this compound: its limited solubility in aqueous media. This document provides in-depth troubleshooting protocols, scientific explanations, and practical solutions to ensure the successful and reproducible use of this compound in your experiments.

Compound Overview

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a small organic molecule characterized by a nonpolar tolyl group and a more polar oxopyrrolidine-carboxylate core. This amphipathic nature, dominated by the hydrophobic moiety, results in predictably low aqueous solubility, a common challenge for many promising chemical entities in drug discovery and development.[1][2]

Key Physicochemical Properties (Predicted):

  • Appearance: White to off-white crystalline solid

  • Molecular Weight: 247.28 g/mol

  • Predicted LogP (cLogP): 2.8

  • Predicted Aqueous Solubility: < 0.1 mg/mL at neutral pH

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately when I diluted my DMSO stock solution into my aqueous buffer (e.g., PBS, pH 7.4). What happened?

A1: This phenomenon is commonly known as "solvent shock" or "precipitation upon dilution."[3][4] It occurs when a compound, highly soluble in a concentrated organic stock solvent like DMSO, is rapidly introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.[3] To mitigate this, it is crucial to minimize the final concentration of the organic solvent and explore methods to increase the compound's aqueous solubility.[3]

Q2: What is the maximum percentage of an organic co-solvent I can use in my experiment?

A2: The tolerance for co-solvents is highly dependent on the experimental system. For most cell-based assays, the final concentration of DMSO or ethanol should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity.[3] For in-vitro biochemical assays, higher percentages may be tolerable, but this must be validated by running appropriate solvent controls. The goal is to use the minimum amount of co-solvent necessary to maintain solubility.[5]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Possibly, but with caution. The compound possesses a methyl ester group, which is susceptible to hydrolysis under strongly acidic or basic conditions, breaking down the molecule and rendering your experiment invalid.[6] While modest pH shifts might slightly improve solubility, this is generally not the most effective or safest strategy for this specific molecule.[7][8] If you must adjust pH, it is recommended to stay within a range of pH 6.0-8.0 and assess the compound's stability over the time course of your experiment.

Q4: My solution was clear initially but became cloudy after storage at 4°C. Why?

A4: Solubility is often temperature-dependent.[4] Many organic compounds are less soluble at lower temperatures. The clear solution you prepared at room temperature or 37°C was likely a supersaturated state that could not be maintained upon cooling, leading to precipitation. It is best practice to prepare working solutions fresh and use them immediately, avoiding cold storage.[4]

Troubleshooting Workflow: A Step-by-Step Approach

When encountering solubility issues, a systematic approach is key. The following workflow provides a logical progression from simple to more complex solubilization strategies.

Caption: A decision tree for systematically troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Optimized Co-Solvent Method

This protocol aims to maintain solubility by using a minimal amount of a water-miscible organic solvent. Co-solvents work by reducing the polarity of the bulk aqueous phase, which decreases the energy penalty for solvating a hydrophobic molecule.[5][9][10][]

Materials:

  • Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 50 mM stock solution. Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare an Intermediate Co-Solvent Dilution: Create an intermediate solution by diluting the 50 mM DMSO stock 1:4 in PEG 400. This results in a 10 mM solution in a 20% DMSO / 80% PEG 400 mixture.

  • Final Aqueous Dilution: Add the intermediate solution (from step 2) to your final aqueous buffer to achieve the desired working concentration. For a 1:1000 final dilution (to yield 10 µM), the final co-solvent concentrations will be negligible (0.02% DMSO, 0.08% PEG 400).

  • Verification: After final dilution, vortex immediately. Visually inspect for any signs of precipitation against a dark background. Let the solution stand for 30 minutes and re-inspect.

Data Summary: Recommended Co-Solvents

Co-Solvent Typical Starting Concentration (Final Assay) Notes
DMSO < 0.5% Standard first choice; check cell line/assay tolerance.
Ethanol < 1% Can be less toxic than DMSO for some cells.
PEG 400 1-5% A polymer that can increase solubility; may increase viscosity.[][12]

| Propylene Glycol | 1-5% | Common pharmaceutical excipient.[] |

Protocol 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble molecules, like our compound of interest, forming an "inclusion complex" that is water-soluble.[13][][16] This is a powerful technique that does not rely on organic co-solvents.[][17]

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Materials:

  • Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will serve as the solubilization vehicle.

  • Direct Solubilization: Add the powdered compound directly to the 10% HP-β-CD solution to achieve a concentration approximately 5-10 times higher than your final working concentration.

  • Facilitate Complexation: Vortex the mixture vigorously for 15-30 minutes. Gentle warming (to 37-40°C) or sonication can accelerate the formation of the inclusion complex.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining undissolved compound.

  • Use the Supernatant: Carefully collect the clear supernatant. The concentration of the solubilized compound in this stock should be confirmed via an analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Final Dilution: Dilute this clear, cyclodextrin-solubilized stock into your final assay buffer.

Final Recommendations & Best Practices

  • Always Prepare Fresh: To avoid issues with temperature-dependent solubility and potential degradation, always prepare the final working solutions fresh on the day of the experiment.

  • Vortex Vigorously: When making dilutions, especially when adding a concentrated stock to a buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can initiate precipitation.

  • Buffer Salt Considerations: When using high percentages of organic co-solvents, be aware that buffer salts themselves can precipitate.[18][19] This is particularly true for phosphate buffers in the presence of high acetonitrile concentrations.[20]

  • Validate with Controls: Always include a "vehicle control" in your experiments that contains the same final concentration of all solvents and excipients (e.g., DMSO, PEG 400, or cyclodextrins) but lacks the compound of interest.

By employing these systematic troubleshooting strategies and robust protocols, researchers can confidently overcome the solubility challenges associated with methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, enabling accurate and reproducible experimental outcomes.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed. (2011, October 15). Oral formulation strategies to improve solubility of poorly water-soluble drugs.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Wikipedia. (n.d.). Cosolvent.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • LCGC North America. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography.
  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?
  • Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • PMC. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds.
  • BenchChem. (n.d.). preventing Murrangatin precipitation in experimental buffers.
  • BenchChem. (2025). How to prevent Vapitadine precipitation in buffers.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Vertex AI Search. (2026, January 7). PH adjustment: Significance and symbolism.
  • ACS Publications. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate Samples

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Introduction

A stable baseline is the foundation of accurate and reproducible HPLC analysis. Baseline noise, characterized by fluctuations and disturbances, can obscure small peaks, lead to inaccurate integration, and ultimately compromise the quality of your data.[1][2] When analyzing compounds like methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, which may be present at low concentrations in complex matrices, a clean baseline is paramount. This guide provides a structured approach to identifying and eliminating the root causes of baseline noise.

Frequently Asked Questions (FAQs)

Q1: What is considered "excessive" baseline noise?

A1: While a perfectly flat baseline is ideal, some level of noise is inherent to any HPLC system. Excessive noise is a level that interferes with the reliable detection and quantification of your analyte. As a general rule, the noise level should be less than 5% of the peak height of your smallest analyte of interest. You can quantify noise by measuring the peak-to-peak or root-mean-square (RMS) value over a representative segment of the baseline.

Q2: Can the chemical properties of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate contribute to baseline issues?

A2: The pyrrolidine ring is a common scaffold in many pharmaceutical compounds.[3] While the compound itself is not inherently problematic for HPLC analysis, its purity and the sample matrix can introduce contaminants that contribute to baseline noise. Additionally, if using UV detection, the chromophore of the molecule will dictate the optimal detection wavelength, and operating at low wavelengths (e.g., below 220 nm) can increase baseline noise due to higher solvent absorbance.[4][5]

Q3: How often should I perform preventative maintenance to avoid baseline noise?

A3: Regular preventative maintenance is crucial for minimizing baseline issues.[1] A general schedule is recommended, but the frequency should be adapted based on system usage and the cleanliness of your samples.

Maintenance TaskRecommended Frequency
Daily Check solvent levels, look for leaks, and monitor system pressure. Flush the system with a strong solvent after using buffered mobile phases.[1]
Weekly Wipe down the exterior of the instrument and check the detector lamp performance.
Monthly Replace consumable parts like pump seals and inline filters.[1]
As Needed Clean or replace check valves, especially when observing pressure fluctuations.[6][7]

Troubleshooting Guides: A Systematic Approach

When faced with baseline noise, a systematic approach is the most effective way to identify and resolve the problem. The following sections break down troubleshooting by the type of noise observed.

Random/Irregular Baseline Noise

This type of noise appears as erratic, non-reproducible fluctuations in the baseline.

dot

Caption: Troubleshooting workflow for random baseline noise.

Possible Causes and Solutions:

  • Contaminated or Degraded Mobile Phase:

    • Explanation: Impurities in solvents or buffers can create a noisy baseline, especially in gradient elution.[4][8][9] Over time, mobile phases can also degrade or support microbial growth.[8][10]

    • Protocol:

      • Prepare fresh mobile phase using only HPLC-grade solvents and reagents.[8][11][12]

      • Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates.[8][11]

      • Degas the mobile phase thoroughly using an inline degasser, helium sparging, or sonication to prevent bubble formation.

  • Air Bubbles in the System:

    • Explanation: Air bubbles passing through the detector cell will cause sharp spikes in the baseline.[2][13] Bubbles can be introduced from a poorly degassed mobile phase or leaks in the system.[5][6]

    • Protocol:

      • Ensure the mobile phase is adequately degassed.

      • Purge the pump to remove any trapped air bubbles.[7][14]

      • Check all fittings for leaks, as these can introduce air into the system.[15][16]

  • Dirty or Faulty Detector Cell:

    • Explanation: Contaminants or air bubbles in the detector flow cell can lead to random noise.[2][17]

    • Protocol:

      • Flush the detector cell with a strong, miscible solvent like methanol or isopropanol.[14][17]

      • If the noise persists, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, but never hydrochloric acid) may be necessary. Always consult your detector's manual for cleaning recommendations.[17]

  • Column Contamination:

    • Explanation: Strongly retained impurities from previous injections can slowly elute, causing an unstable baseline.[9][12]

    • Protocol:

      • Disconnect the column and replace it with a union to see if the noise disappears. If it does, the column is the source.[9]

      • Flush the column with a series of strong solvents. For a reversed-phase column, a typical sequence is water, isopropanol, and then hexane, followed by a return to your mobile phase conditions.[18][19]

Periodic/Cyclic Baseline Noise

This type of noise has a regular, repeating pattern and is often related to the HPLC pump.

dot

Caption: Troubleshooting workflow for periodic baseline noise.

Possible Causes and Solutions:

  • Pump Pulsations:

    • Explanation: Most HPLC pumps have two pistons that operate out of phase to deliver a continuous flow. Imperfections in this delivery can cause pressure pulsations that manifest as baseline noise.[9][16]

    • Protocol:

      • Check Valves: Dirty or faulty check valves are a common cause of pressure fluctuations.[6][7][9] Clean or replace them according to the manufacturer's instructions.

      • Pump Seals: Worn pump seals can lead to leaks and pressure instability.[1][20] Regular replacement is part of good preventative maintenance.

      • Inadequate Mobile Phase Mixing: For gradient systems, incomplete mixing of solvents can cause periodic noise.[2][17] Ensure your system's mixer is functioning correctly.

  • Temperature Fluctuations:

    • Explanation: Changes in ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift, especially with refractive index detectors.[1][2][21] UV detectors can also be sensitive to temperature changes.

    • Protocol:

      • Use a column oven to maintain a constant temperature for the column.[14][21][22]

      • Shield the HPLC system from direct sunlight and drafts from air conditioning or heating vents.[5]

Baseline Drift

Baseline drift is a gradual, often continuous, rise or fall of the baseline.

Possible Causes and Solutions:

  • Column Equilibration:

    • Explanation: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when changing solvents.[17]

    • Protocol:

      • Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. This can take 10-20 column volumes or more for some methods.[17]

  • Mobile Phase Composition Change:

    • Explanation: If one component of the mobile phase is more volatile, its evaporation can change the overall composition and cause the baseline to drift.[10]

    • Protocol:

      • Keep mobile phase reservoirs loosely covered to minimize evaporation without creating a vacuum.[10]

      • Prepare fresh mobile phase daily, especially if using volatile components.[6][23]

  • Contamination Buildup on the Column:

    • Explanation: Strongly retained compounds from the sample matrix can slowly elute during a gradient run, causing the baseline to rise.[13][17]

    • Protocol:

      • Use a guard column to protect the analytical column from strongly retained contaminants.[8][24]

      • Incorporate a column wash step at the end of each gradient run to elute any remaining compounds.

References

  • Labtech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • (n.d.). HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • (n.d.). Troubleshooting for Increased Pressure. Retrieved from [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]

  • ResearchGate. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks. Retrieved from [Link]

  • uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines. Retrieved from [Link]

  • Phenomenex. (2022, November 2). HPLC Tips & Tricks – Mobile Phase Preparation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Labtech. (n.d.). Full Guide of How to Clean HPLC Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • MICROSOLV. (2026, February 23). Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • (2025, April 3). Extending HPLC Column Lifetimes: Causes of Column Contamination. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - High System Pressure. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Phenomenex. (2022, January 4). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • uHPLCs. (n.d.). Maintaining liquid chromatography column temperature contributes to accuracy and stability. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Pressure Issues. Retrieved from [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Thermo Fisher Knowledge Base. (2025, August 12). Pump Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • LCGC International. (2026, March 11). Troubleshooting Basics, Part II: Pressure Problems. Retrieved from [Link]

  • LCGC International. (n.d.). How Does Temperature Affect Selectivity?. Retrieved from [Link]

  • Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate . While the γ-lactam (pyrrolidone) core provides a rigid and generally stable scaffold, the peripheral functional groups—specifically the methyl ester and the p-tolyl moiety—introduce distinct thermal and environmental vulnerabilities.

Below, you will find a mechanistic breakdown of its degradation pathways, troubleshooting FAQs, self-validating experimental protocols, and quantitative stability data to ensure the integrity of your compound during long-term storage and handling.

Mechanisms of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. The compound features three distinct regions of reactivity:

  • The Methyl Ester: Highly susceptible to nucleophilic attack by water. Heat lowers the activation energy for this hydrolysis, leading to the formation of 5-oxopyrrolidine-3-carboxylic acid and methanol[1].

  • The p-Tolyl Group: The benzylic methyl group is prone to radical-mediated auto-oxidation when exposed to heat and ambient oxygen.

  • The Pyrrolidone Core: The γ-lactam ring is the most robust part of the molecule. Thermal decomposition (scission of the N–C=O bond) typically does not occur until temperatures exceed 250°C to 270°C[2][3]. However, the presence of specific solvents or water can alter these decomposition kinetics even at lower temperatures[4].

DegradationPathways C Methyl 1-(4-methylphenyl)- 5-oxopyrrolidine-3-carboxylate T1 Heat + Moisture (Hydrolytic Stress) C->T1 Storage >25°C High Humidity T2 Heat + Oxygen (Oxidative Stress) C->T2 Ambient Air Light/Heat T3 Extreme Heat (>250°C) (Pyrolytic Stress) C->T3 Thermal Desorption/ Harsh Processing D1 5-oxopyrrolidine-3-carboxylic acid + Methanol T1->D1 Ester Cleavage D2 Benzylic Oxidation / N-Oxide Derivatives T2->D2 Radical Propagation D3 Decarboxylation / Ring-Opened Oligomers T3->D3 Backbone Scission

Fig 1. Primary thermal and environmental degradation pathways of the pyrrolidone carboxylate.

Troubleshooting & FAQs

Q: Why am I seeing a new peak with a lower retention time on reverse-phase HPLC after storing the compound at room temperature for a month? A: This is the classic signature of ester hydrolysis . Ambient humidity combined with room temperature provides enough thermodynamic energy for water molecules to attack the ester carbonyl. This cleaves the methyl group, leaving 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid[1]. Because the free carboxylic acid is significantly more polar than the methyl ester, it interacts less with the hydrophobic C18 stationary phase, resulting in an earlier elution time.

Q: Can I dry the compound in a vacuum oven at 80°C to remove residual moisture before storage? A: No. While the pyrrolidone ring itself is thermally stable up to ~250°C[2], heating the compound to 80°C in the presence of the very moisture you are trying to remove will actively catalyze the ester hydrolysis you are trying to prevent. To remove moisture safely, dissolve the compound in a dry, volatile solvent (e.g., anhydrous DCM), dry over anhydrous MgSO4​ , filter, and evaporate under reduced pressure at room temperature, followed by high-vacuum desiccation.

Q: Does the p-tolyl (4-methylphenyl) group introduce specific thermal instability compared to other N-substituted pyrrolidones? A: Yes. The benzylic position (the methyl group attached to the phenyl ring) is highly susceptible to hydrogen abstraction. Under thermal stress in the presence of oxygen, this initiates a radical chain reaction leading to benzylic oxidation (forming alcohols or hydroperoxides). This is why inert atmosphere storage (Argon/Nitrogen) is just as critical as temperature control.

Quantitative Stability Data

The following table summarizes the expected stability of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate under various storage conditions.

Storage ConditionTemp (°C)AtmosphereExpected Shelf LifePrimary Degradation RiskAnalytical Detection Method
Optimal Cryo-Storage -20°CArgon> 24 monthsNoneHPLC-UV (254 nm)
Refrigeration 4°CDesiccated Air6-12 monthsSlow ester hydrolysisLC-MS (Detect [M-14]⁺ peak)
Room Temperature 25°CAmbient Air< 3 monthsHydrolysis, OxidationKarl Fischer, HPLC-UV
Thermal Stress 60°CAmbient Air< 1 weekRapid hydrolysisNMR (Loss of -OCH3 singlet)

Standard Operating Procedures (SOPs)

To guarantee reproducibility, all handling must follow self-validating protocols. The workflows below ensure that the compound's integrity is verified at every step.

Protocol A: Cryogenic Aliquoting and Storage

Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which drives thermal hydrolysis upon warming. Aliquoting prevents bulk contamination.

  • Equilibration: Bring the bulk sealed container to room temperature inside a desiccator before opening. Validation step: Check the external vial temperature with an IR thermometer to ensure it matches ambient room temperature (prevents immediate condensation).

  • Inert Handling: Transfer the vial to a glovebox purged with Argon ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Aliquoting: Weigh 10 mg to 50 mg aliquots into pre-dried, amber glass vials. Validation step: Perform a Karl Fischer titration on one dummy aliquot to confirm moisture content is <0.1%.

  • Sealing: Purge each vial headspace with Argon, cap tightly with PTFE-lined septa, and wrap the seal with Parafilm.

  • Storage: Transfer immediately to a -20°C freezer.

StorageWorkflow S1 Bulk Material Receipt S2 Argon Purge (Glovebox) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Desiccator Seal S3->S4 S5 Store at -20°C S4->S5

Fig 2. Optimal handling and cryo-storage workflow to prevent thermal degradation.

Protocol B: Accelerated Thermal Stress Testing (Self-Validating)

Causality: To establish a precise shelf-life for your specific formulation, you must force degradation and calculate the mass balance to ensure no degradants are "hiding" in the baseline.

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous acetonitrile.

  • Spiking: Aliquot 1 mL into three sealed ampoules. Add 10 µL of HPLC-grade water to Ampoule 1 (Hydrolytic stress). Leave Ampoule 2 as is (Thermal stress). Keep Ampoule 3 at -20°C (Control).

  • Incubation: Place Ampoules 1 and 2 in a thermomixer at 60°C for 72 hours.

  • Analysis: Run all three samples via LC-MS.

  • Validation (Mass Balance): Integrate the area under the curve (AUC) for the parent peak and all degradant peaks (adjusted for their respective extinction coefficients). The total molar sum of the degradants plus the remaining parent compound must equal 100% ± 2% of the Control AUC. If it does not, volatile degradants (e.g., decarboxylation products) have been lost, indicating severe pyrolytic stress[3].

References

  • Renewable (Bis)pyrrolidone Based Monomers as Components for Thermally Curable and Enzymatically Depolymerizable 2-Oxazoline Thermoset Resins Source: ACS Publications URL:[Link]

  • Thermal stability of poly(N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers in inert atmosphere Source: ResearchGate URL:[Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity Source: PubMed Central (PMC) / NIH URL:[Link]

  • US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone Source: Google Patents URL

Sources

Troubleshooting

Resolving co-elution problems in methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate LC-MS analysis

Topic: Resolving Co-elution Problems in Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate LC-MS Analysis Welcome to the technical support guide for the LC-MS analysis of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution Problems in Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate LC-MS Analysis

Welcome to the technical support guide for the LC-MS analysis of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to diagnose and resolve co-elution issues, ensuring robust and accurate analytical results.

Introduction: The Challenge of Co-elution

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a small molecule whose analysis can be complicated by the co-elution of structurally similar compounds, such as synthetic impurities, isomers, or degradants. Co-elution, where two or more compounds elute from the chromatography column at the same time, can compromise accurate quantification and identification.[1][2] This guide provides a systematic approach to tackling these challenges, leveraging both chromatographic principles and mass spectrometric detection.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses initial checks and common issues that can be quickly resolved.

Q1: My chromatogram shows poor peak shape (fronting, tailing, or splitting). What should I check first?

A1: Poor peak shape is often a precursor to or a symptom of a co-elution problem.[3] Before making significant method changes, perform these basic checks:

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase.[4] Injecting in a stronger solvent can cause distorted and split peaks.

  • Column Contamination: A buildup of contaminants on the column frit or head can cause peak splitting and tailing.[3][4] Try flushing the column according to the manufacturer's instructions.

  • System Leaks: Check for any leaks in the LC system, especially between the injector and the column, as this can affect flow rate and pressure, leading to poor chromatography.[5]

  • Mobile Phase Preparation: Confirm that mobile phases are correctly prepared, well-mixed, and have not expired. Microbial growth in aqueous mobile phases can also cause system blockages and pressure fluctuations.[3][4]

Q2: I see a shoulder on my main peak. How can I confirm if this is co-elution?

A2: A shoulder is a strong indicator of co-elution.[1] Your mass spectrometer is the best tool for confirmation.

  • Examine Mass Spectra: Analyze the mass spectra across the peak. If the peak is pure, the mass spectrum should be consistent from the beginning to the end of the peak. If a co-eluting impurity is present, you will see different m/z values appear or change in relative abundance on the upslope or downslope of the peak.[1]

  • Use Extracted Ion Chromatograms (XICs): If you suspect a specific impurity with a known mass, generate an XIC for that m/z. If it shows a peak at the same retention time as your main analyte, you have confirmed co-elution.

Q3: My retention times are shifting from run to run. What's causing this?

A3: Retention time instability can mask or mimic co-elution problems. Common causes include:

  • Poor Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. This is especially critical for gradient methods.[5]

  • Mobile Phase Composition: Inaccurate mobile phase composition, such as improper mixing or solvent evaporation, can lead to drift.

  • Column Temperature Fluctuations: Inconsistent column temperature affects retention time. Use a thermostatted column compartment for stable performance.[2]

  • Pump Performance: Worn pump seals or check valves can lead to inconsistent flow rates and pressure fluctuations, causing retention time shifts.[3][5]

In-Depth Troubleshooting Guide: A Systematic Approach

When initial checks do not resolve the issue, a more systematic approach to method development is required. The following workflow provides a logical progression for tackling persistent co-elution.

Troubleshooting_Workflow Start Problem: Co-elution Observed (Peak Shoulder, Multiple m/z) Step1 Step 1: Modify Mobile Phase Is resolution achieved? Start->Step1 Step1_Details A. Adjust Organic Solvent Ratio B. Change Organic Solvent (ACN vs. MeOH) C. Adjust Mobile Phase pH Step1->Step1_Details Step2 Step 2: Modify Gradient Profile Is resolution achieved? Step1->Step2 No End_Resolved Problem Resolved Step1->End_Resolved Yes Step2_Details A. Decrease Gradient Slope (Shallow Gradient) B. Introduce Isocratic Hold Step2->Step2_Details Step3 Step 3: Change Column Chemistry Is resolution achieved? Step2->Step3 No Step2->End_Resolved Yes Step3_Details A. Different C18 Phase (e.g., with end-capping) B. Phenyl-Hexyl or F5 Phase C. Chiral Stationary Phase (if isomers suspected) Step3->Step3_Details Step4 Step 4: Optimize MS Detection Can analytes be distinguished? Step3->Step4 No Step3->End_Resolved Yes Step4_Details A. Use Extracted Ion Chromatograms (XIC) B. Develop MS/MS Method (if isomers) Step4->Step4_Details Step4->End_Resolved Yes End_Consult Consult Advanced Support Step4->End_Consult No

Caption: A systematic workflow for troubleshooting co-elution problems.

Q4: How do I systematically modify my mobile phase to improve separation?

A4: Modifying the mobile phase is often the most effective first step to alter selectivity (α), which is the ability of the chromatographic system to "tell apart" different analytes.[1]

  • Adjusting the Organic:Aqueous Ratio: In reversed-phase chromatography, increasing the aqueous content (weaker mobile phase) will increase retention times for all analytes.[6] This can sometimes provide enough additional separation space to resolve closely eluting peaks.

  • Changing the Organic Solvent: Switching between acetonitrile (ACN) and methanol can significantly alter selectivity.[7] Methanol is a protic solvent and can engage in hydrogen bonding interactions differently than the aprotic ACN, changing the elution order or improving resolution.

  • Modifying Mobile Phase pH: The analyte contains a pyrrolidine moiety, which is basic. Adjusting the mobile phase pH can change the ionization state of your analyte and potential impurities. Using volatile additives compatible with MS is crucial.[8] Adding 0.1% formic acid (pH ~2.8) or 0.1% acetic acid (pH ~3.2) can ensure the pyrrolidine nitrogen is protonated, leading to sharper peaks and potentially altered selectivity.[9][10] Conversely, using a buffer like ammonium formate or ammonium acetate near a neutral pH can deprotonate acidic impurities, changing their retention relative to the analyte.[8][10]

Mobile Phase AdditiveTypical ConcentrationApproximate pHPrimary Benefit for MSImpact on Peak Shape & Selectivity
Formic Acid (FA) 0.1% (v/v)2.8Excellent proton source for positive ESI.[9]Generally provides sharp, symmetrical peaks for basic compounds.[9][10]
Acetic Acid 0.1% (v/v)3.2Good proton source, less ion suppression than TFA.[10]Can be a useful alternative to formic acid to alter selectivity.
Ammonium Formate (AF) 10-20 mM~3.3 (with FA)Provides ionic strength, can reduce secondary interactions.[11]Can improve peak shape for challenging compounds by masking silanol interactions.[11]
Ammonium Acetate 10-20 mM~6.8Useful for near-neutral pH separations.Can dramatically change selectivity by altering the ionization state of acidic/basic analytes.
Q5: My peaks are still co-eluting after mobile phase adjustments. What's next?

A5: The next step is to modify the gradient profile. A steep gradient can cause compounds with similar retention to bunch together and co-elute.

  • Decrease the Gradient Slope: A shallower gradient (e.g., changing from a 5-95% B in 5 minutes to 5-95% B in 15 minutes) gives analytes more time to interact with the stationary phase, which can significantly improve resolution.[6]

  • Introduce Isocratic Holds: If co-elution occurs in a specific part of the gradient, introducing a brief isocratic hold just before the elution of the critical pair can provide the extra separation needed.

Q6: I've optimized my mobile phase and gradient, but I still have co-elution. Should I change my column?

A6: Yes. If mobile phase and gradient optimization fails, the stationary phase chemistry is likely not suitable for the separation.[12] Changing the column provides the most dramatic change in selectivity.[1][12]

  • Try a Different C18: Not all C18 columns are the same. A C18 from a different manufacturer or one with different bonding density or end-capping can provide different selectivity.

  • Alternative Reversed-Phase Chemistries:

    • Phenyl-Hexyl: This phase provides pi-pi interactions with the aromatic ring in your analyte, offering a different retention mechanism than a standard C18.

    • Pentafluorophenyl (F5): An F5 phase offers multiple interaction modes (hydrophobic, pi-pi, dipole-dipole) and is excellent for separating isomers or structurally similar compounds.[8]

  • Consider Chiral Separation: Your analyte is a chiral molecule. If you are seeing two perfectly co-eluting peaks with identical mass spectra and fragmentation, you may be looking at enantiomers. A chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, would be required to separate them.[13][14]

Experimental Protocols
Protocol 1: Systematic Mobile Phase Scouting
  • Preparation: Prepare four sets of mobile phases:

    • Set 1: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN

    • Set 2: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol

    • Set 3: A: 10 mM Ammonium Formate in Water, pH 3.5; B: ACN

    • Set 4: A: 10 mM Ammonium Acetate in Water, pH 6.8; B: ACN

  • Initial Gradient: Use a standard scouting gradient on your current C18 column (e.g., 5-95% B over 10 minutes).

  • Execution: Inject your sample using each mobile phase set, ensuring the column is properly flushed and re-equilibrated between sets.

  • Evaluation: Compare the chromatograms. Look for changes in peak order, peak shape, and, most importantly, the resolution between your analyte and the co-eluting peak. Note any changes in MS signal intensity, as different additives can cause ion suppression or enhancement.[8]

Protocol 2: Optimizing ESI Source Parameters for Analyte and Impurity

Even with chromatographic co-elution, optimizing the MS can sometimes help. Different compounds may ionize with different efficiencies under varying source conditions.

  • Infuse Analytes: If possible, prepare separate solutions of your main analyte and the impurity. Infuse each into the mass spectrometer individually using a syringe pump.

  • Vary Key Parameters: While monitoring the signal, systematically vary the following parameters to find the optimum for each compound:[15][16]

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow and Temperature

  • Analyze for Differences: Determine if there is a set of source conditions that preferentially enhances the signal of one compound over the other. This will not create chromatographic separation but may improve the limit of detection for a low-level impurity.

  • Investigate In-Source Fragmentation: For pyrrolidine-containing compounds, increasing source voltages (like cone voltage or fragmentor voltage) can induce in-source fragmentation (ISF).[17][18] This can sometimes be used diagnostically, as different isomers may fragment differently in the source, producing unique ions that can be tracked.[18][19]

Leveraging the Mass Spectrometer

Q7: The co-eluting peak is an isomer with the same mass. How can the MS help?

A7: This is a classic challenge where tandem mass spectrometry (MS/MS) is essential.

  • Develop an MS/MS Method: Since the precursor ions have the same m/z, you must induce fragmentation.

  • Find Unique Product Ions: Fragment the precursor ion using collision-induced dissociation (CID). It is possible that the two isomers will produce different product ions or the same product ions at different relative abundances. The fragmentation of α-pyrrolidinophenone compounds often involves the loss of the pyrrolidine moiety.[20][21]

  • Use Multiple Reaction Monitoring (MRM): If you find a product ion that is unique to the impurity, you can set up an MRM transition (Precursor m/z → Unique Product m/z) to selectively detect and quantify the impurity, even if it co-elutes with the main analyte.

References
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. [Link]

  • Important Qualities of Mobile Phase Additives for LC-MS Applications. Technology Networks. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University Research Repository. [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • How can different mobile phases effect on peak shapes in LC-MS analysis?. ResearchGate. [Link]

  • Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Chromatography. [Link]

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC. [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • API Optimization, Source Design, and Other Considerations of LC/MS. Pittcon. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Two Novel Polysaccharide-Based Chiral Stationary Phases: CHIRALPAK® AY-H and CHIRALCEL® OZ-H. Academia.edu. [Link]

  • measure pyrrolidine by HPLC. Chromatography Forum. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Elution problem troubleshooting (LC-MS/MS). Reddit. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research. [Link]

  • Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?. Pharmaceutical Technology. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]

  • Chiral Separation Principles. ResearchGate. [Link]

  • Development and validation of an automated extraction method for the analysis of high-water content commodities. EURL-Pesticides. [Link]

  • Chiral separation of Methyl phenyl sulfoxide II. LabRulez. [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. [Link]

  • Development of Un-targeted Screening Method for Detection of Synthetic PDE-5 Inhibitors and Analogues Adulterated in Health Supplements on LCMS-IT-TOF. Shimadzu. [Link]

  • Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study. PMC. [Link]

Sources

Optimization

Technical Support Center: Bioavailability Enhancement for Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists working with methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists working with methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS No. 133747-58-7)[1][2]. Like many pyrrolidine-2-one derivatives, this compound exhibits significant biological potential but suffers from poor aqueous solubility due to its rigid oxopyrrolidine core and lipophilic 4-methylphenyl moiety[3][4].

This portal provides causality-driven troubleshooting, self-validating experimental protocols, and strategic pathways to overcome BCS Class II/IV formulation hurdles.

Strategic Formulation Selection

Before troubleshooting specific formulations, it is critical to align the physicochemical properties of the API with the correct delivery system.

Formulation_Workflow Start Methyl 1-(4-methylphenyl)- 5-oxopyrrolidine-3-carboxylate Assess Assess Physicochemical Properties (LogP, Tm, Tg) Start->Assess Decision Melting Point & Lipid Solubility? Assess->Decision ASD Amorphous Solid Dispersion (ASD) Decision->ASD High Tm, Good Polymer Miscibility SMEDDS Lipid-Based Formulation (SMEDDS) Decision->SMEDDS High Lipid Solubility

Decision tree for selecting a formulation strategy based on API physicochemical properties.

Section 1: Amorphous Solid Dispersions (ASD)

FAQ & Troubleshooting

Q: When formulating with Polyvinylpyrrolidone (PVP), my ASD recrystallizes within 48 hours under accelerated stability testing (40°C/75% RH). How do I prevent this?

A: Recrystallization occurs when the API's molecular mobility exceeds the polymer's anti-plasticizing capacity. PVP is an excellent carrier because its repeating N-vinyl-2-pyrrolidone units form hydrogen bonds with the drug, maintaining it in a stable amorphous state[5]. However, PVP is highly hygroscopic. Moisture acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the matrix and allowing the rigid oxopyrrolidine rings to re-align into a crystal lattice.

Troubleshooting Causality & Action:

  • Polymer Substitution: Switch to a less hygroscopic polymer with a higher Tg​ , such as HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) or copovidone (PVP-VA).

  • Kinetic Trapping: Ensure your solvent evaporation rate during preparation is rapid enough to prevent phase separation before the matrix solidifies.

Self-Validating Protocol: ASD Preparation via Solvent Evaporation

This protocol utilizes a "Spring and Parachute" mechanism, where the polymer matrix forces rapid supersaturation (spring) and inhibits precipitation (parachute).

Spring_Parachute ASD ASD Matrix (API + Polymer) Release Rapid Hydration & Release ASD->Release Spring Spring Effect: Supersaturation Release->Spring Parachute Parachute Effect: Crystallization Inhibition Spring->Parachute Absorption Enhanced GI Absorption Parachute->Absorption

The spring and parachute mechanism of amorphous solid dispersions enhancing GI absorption.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 part methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate and 3 parts PVP K30 in a co-solvent system (Dichloromethane/Ethanol 1:1 v/v) to ensure complete molecular dispersion.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure (400 mbar) at 40°C.

  • Secondary Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.

  • Milling: Gently mill and pass through a 60-mesh screen to achieve uniform particle size.

Self-Validation Checkpoint: Run Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) immediately post-formulation. A single Tg​ (between the Tg​ of the pure API and the polymer) and a complete absence of Bragg peaks (a "halo" diffractogram) validate a successful, single-phase amorphous dispersion[5].

Section 2: Lipid-Based Formulations (SMEDDS)

FAQ & Troubleshooting

Q: I am developing a Self-Microemulsifying Drug Delivery System (SMEDDS), but the API precipitates upon dispersion in simulated gastric fluid (SGF). How can I maintain supersaturation?

A: Precipitation upon aqueous dilution indicates that the surfactant/co-surfactant ratio is insufficient to maintain the drug in the micellar solubilized state once the primary solvent diffuses into the aqueous phase.

Troubleshooting Causality & Action: Incorporate structurally synergistic co-solvents. 2-pyrrolidone and N-methyl pyrrolidone (NMP) are highly effective for pyrrolidone-based APIs. The polar disubstituted cyclic amide group of 2-pyrrolidone interacts with water molecules, ensuring miscibility, while its non-polar region forms hydrophobic interactions with the API, creating a complex that resists precipitation[6].

Self-Validating Protocol: SMEDDS Preparation with 2-Pyrrolidone

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, mix the oil phase (e.g., Capryol 90, 30% w/w), a high-HLB surfactant (e.g., Kolliphor EL, 50% w/w), and the co-solvent (2-pyrrolidone, 20% w/w)[6].

  • API Solubilization: Add the calculated dose of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate to the lipid mixture.

  • Homogenization: Vortex the mixture for 5 minutes, followed by sonication in a water bath at 37°C for 15 minutes until a clear, isotropic solution is formed.

  • Equilibration: Allow the formulation to rest at room temperature for 24 hours to ensure thermodynamic stability.

Self-Validation Checkpoint: Dilute 1 mL of the SMEDDS in 100 mL of 0.1N HCl (37°C) under mild agitation (50 rpm). If the resulting dispersion is transparent or slightly bluish, microemulsion formation is confirmed (droplet size < 50 nm). If it turns milky white, the droplets are too large, and the surfactant ratio must be increased.

Quantitative Data Summary

To assist in selecting the optimal formulation pathway, the following table synthesizes the expected quantitative performance metrics for pyrrolidone-derivative formulations based on standard pharmaceutical parameters.

Formulation StrategyTypical Solubility Fold-IncreaseDrug Loading CapacityPhysical Stability (Accelerated)Key Excipients
Amorphous Solid Dispersion (ASD) 10x - 50x10% - 30% w/wModerate (Moisture sensitive)PVP, HPMCAS, Copovidone
Lipid-Based SMEDDS 5x - 20x5% - 15% w/wHigh (Thermodynamically stable)Capryol 90, Kolliphor EL, 2-Pyrrolidone
Nanosuspension 2x - 5xUp to 40% w/wHigh (Ostwald ripening risk)Poloxamer 188, Tween 80

References

  • ChemicalBook. "Methyl 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylate: Chemical Name". 1

  • ChemicalBook. "Methyl 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylate price,buy...". 2

  • MDPI. "Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy". 5

  • Annex Publishers. "Evaluation of 2-pyrrolidone As a Potential Adjuvant in Self-Emulsifying Formula-tion for Oral Delivery of". 6

  • ResearchGate. "Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives". 3

  • ResearchGate. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity". 4

Sources

Troubleshooting

Minimizing catalyst poisoning during methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate synthesis

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate . This molecule is typically synthesized via a cascade aza-Michael addition and intramolecular lactamization between dimethyl itaconate and p-toluidine (4-methylaniline)[1].

A critical bottleneck in this pathway is catalyst poisoning , which severely limits turnover frequencies and stalls reactions. Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative benchmarking, and a self-validating experimental protocol to overcome these challenges.

Mechanistic Pathway & Catalyst Deactivation

The synthesis relies on the electrophilic activation of dimethyl itaconate. However, because p-toluidine is a strong nucleophile and Lewis base, it introduces a competing pathway. When the concentration of the free amine exceeds the binding capacity of the Michael acceptor, it irreversibly coordinates to the empty d-orbitals of the metal catalyst, forming an inactive complex and halting the reaction[2].

Workflow A Dimethyl Itaconate D Aza-Michael Adduct A->D Catalytic Activation B p-Toluidine (Amine) B->D Nucleophilic Attack F Poisoned Catalyst Complex B->F Excess Amine Binding C Lewis Acid Catalyst C->A Electrophile Activation C->F Deactivation E Target: Pyrrolidone Core D->E Lactamization (-MeOH)

Mechanism of cascade aza-Michael addition and competitive catalyst poisoning.

Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion despite using a highly active Lewis acid catalyst. What is happening? A1: This is a classic signature of catalyst poisoning. When the concentration of free p-toluidine is too high, the amine competitively binds to the metal center's active sites. This deactivates the catalyst before the aza-Michael addition can reach completion. This is particularly evident at low catalyst loadings (e.g., <500 ppm), where even trace impurities or slight excesses of amine can quench the turnover frequency[2].

Q2: How can I prevent p-toluidine from poisoning the catalyst without changing my synthetic route? A2: You must control the steady-state concentration of the amine. Instead of a bolus addition (adding all reagents at once), employ a syringe pump to add the p-toluidine solution slowly over 2 to 3 hours. By keeping the free amine concentration low, the catalyst remains available to activate the dimethyl itaconate electrophile.

Q3: Are there alternative solvent systems that reduce the reliance on susceptible metal catalysts? A3: Yes. Using fluorinated alcohols like hexafluoroisopropanol (HFIP) can dramatically alter the reaction dynamics. HFIP acts as a strong hydrogen-bond donor, activating the Michael acceptor and stabilizing the transition state. This solvent-promoted activation can drive the aza-Michael addition to high yields (75–95%) with minimal or zero metal catalyst, completely bypassing the poisoning issue[3],[4].

Q4: I am observing multiple spots on my TLC plate, and my yield of the target pyrrolidone is low. Is the catalyst causing side reactions? A4: Yes, excessive Lewis acidity or elevated temperatures can trigger the competitive isomerization of dimethyl itaconate into unreactive regioisomers, such as mesaconate or citraconate derivatives[5]. To suppress this, lower the reaction temperature and switch to a lower-polarity solvent (like toluene). The aza-Michael addition should selectively yield the β -amino intermediate, which then undergoes a cascade intramolecular cyclization to form the stable N-substituted pyrrolidone ring[1].

Quantitative Benchmarking: Catalyst & Solvent Optimization

The following table summarizes the causal relationship between reaction parameters, catalyst viability, and overall yield.

Catalyst SystemSolventAmine Addition StrategyIsomerization RiskTarget Yield (%)Catalyst Status / TOF
Zr-based Lewis Acid (1 mol%)TolueneBolus (All at once)Moderate< 50%Poisoned (< 50 h⁻¹)
Zr-based Lewis Acid (1 mol%)TolueneSyringe Pump (3 h)Low85 - 90%Active (~300 h⁻¹)
Sc(OTf)₃ (5 mol%)HFIPBolusLow94%Suppressed Poisoning
Metal-Free (Autocatalytic)HFIPBolusLow75 - 95%N/A (Solvent Promoted)
High Lewis Acidity / High TempPolarBolusHigh< 30%Deactivated / Side-reactions
Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . It utilizes controlled addition to mitigate poisoning and includes integrated analytical checkpoints to verify catalyst activity in real-time.

Objective: Synthesize methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate with >85% yield while preventing Lewis acid deactivation.

Materials:

  • Dimethyl itaconate (10.0 mmol, 1.58 g)

  • p-Toluidine (10.5 mmol, 1.12 g)

  • Toluene (Anhydrous, low-polarity to suppress isomerization)[5]

  • Lewis Acid Catalyst (e.g., Zirconium complex or Sc(OTf)₃, 1-5 mol%)

Methodology:

  • Electrophile Activation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve dimethyl itaconate (10.0 mmol) and the Lewis acid catalyst (1 mol%) in 10 mL of anhydrous toluene. Stir at 50 °C for 10 minutes to allow the catalyst to coordinate with the dicarbonyl oxygens.

  • Controlled Nucleophile Addition (Crucial Step): Dissolve p-toluidine (10.5 mmol) in 10 mL of anhydrous toluene. Load this solution into a syringe pump. Add the amine solution dropwise to the reaction flask at a rate of 3.3 mL/hour (total addition time ~3 hours).

    • Causality: This slow addition ensures the amine is consumed by the aza-Michael addition as soon as it enters the flask, preventing the buildup of free Lewis base that would otherwise poison the metal center[2].

  • Cascade Cyclization: Once addition is complete, maintain the temperature at 50 °C for an additional 2 hours. The intermediate adduct will spontaneously undergo lactamization, extruding methanol to form the pyrrolidone core[1].

  • Self-Validation Checkpoint (TLC/NMR):

    • Visual: The reaction should remain a clear, homogeneous solution. Sudden cloudiness or precipitation indicates catalyst-amine complexation (poisoning).

    • Analytical: Pull a 0.1 mL aliquot and analyze via 1 H NMR. The disappearance of the vinylic protons of dimethyl itaconate ( δ 5.6 and 6.2 ppm) and the appearance of the pyrrolidone ring protons validate successful conversion. If vinylic protons persist but the reaction has stalled, the catalyst has been poisoned.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize any remaining acid. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 90:10 to 60:40 Cyclohexane/Ethyl Acetate) to afford the pure product.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate and Analogous Pyrrolidone Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its fav...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its favorable physicochemical properties and conformational flexibility.[1][2][3] This guide provides a comparative analysis of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, a specific N-aryl pyrrolidone derivative, against other relevant pyrrolidone-based compounds. While direct comparative experimental data for this exact molecule is limited in public literature, this document establishes a framework for its evaluation. By leveraging data from structurally similar analogs, we will explore key performance aspects including synthetic accessibility, physicochemical properties, and potential biological activities. This guide is intended to provide the rationale and experimental basis for researchers to effectively characterize and compare this and other novel pyrrolidone derivatives.

Introduction: The Significance of the Pyrrolidone Core

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery.[1][4][5] Its unique structure allows for the precise spatial arrangement of substituents, enabling effective interaction with a wide array of biological targets.[3] This versatility has led to the development of pyrrolidone-containing drugs in diverse therapeutic areas, from central nervous system (CNS) disorders to oncology and infectious diseases.[3][4]

Strategic functionalization of the pyrrolidine ring is known to significantly influence biological activity.[1] Key positions for modification include:

  • N1-Substitution: The nature of the substituent on the nitrogen atom can dramatically alter the molecule's polarity, lipophilicity, and ability to act as a hydrogen bond acceptor, influencing its pharmacokinetic profile and target binding.[2] N-aryl pyrrolidines, for instance, are explored for activities including anticancer, analgesic, and anti-Alzheimer effects.[6]

  • C3-Substitution: The C3 position offers a vector for introducing functional groups, such as the carboxylate ester in our topic molecule, which can serve as a handle for further derivatization or as a key interacting moiety with a biological target.

This guide will focus on Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate and place it in context with two key comparators to highlight the influence of these substitutions:

  • Methyl 5-oxopyrrolidine-3-carboxylate: The unsubstituted parent compound, to evaluate the impact of the N-aryl group.

  • Piracetam (2-oxo-1-pyrrolidine acetamide): A well-known nootropic drug, to provide a benchmark for potential CNS-related applications.

Profile of the Target Molecule: Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

PropertyValueSource
IUPAC Name Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylateNextSDS[7]
Molecular Formula C13H15NO3Chemspace[8]
CAS Number 133747-98-5-
Key Structural Features 1. Pyrrolidone Core: A 5-membered lactam ring. 2. N-Aryl Substitution: A p-tolyl group on the nitrogen atom. 3. C3-Ester Group: A methyl carboxylate at the 3-position.-

The N-(p-tolyl) group imparts significant lipophilicity compared to an unsubstituted pyrrolidone. This modification can enhance membrane permeability, potentially facilitating entry into the central nervous system. The methyl ester at the C3 position provides a site for hydrogen bonding and can be readily hydrolyzed by esterases in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

Comparative Analysis Framework

To objectively evaluate a novel compound like Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, a multi-faceted experimental approach is required. Below, we outline a logical workflow for comparison against selected benchmarks.

G cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis Synthesis Synthetic Accessibility PChem Physicochemical Characterization (Solubility, LogP, pKa) Synthesis->PChem Characterize pure compound Cytotox General Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) PChem->Cytotox Proceed if properties are favorable Enzyme Enzyme Inhibition Assays (e.g., AChE, MAO) Cytotox->Enzyme Determine non-toxic conc. Receptor Receptor Binding Assays (e.g., GABA, NMDA) Cytotox->Receptor Determine non-toxic conc. SAR Structure-Activity Relationship (SAR) Analysis Enzyme->SAR Generate activity data Benchmark Benchmarking vs. Comparators SAR->Benchmark

Caption: A logical workflow for the characterization and comparison of novel pyrrolidone derivatives.

Synthetic Accessibility

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylates is a critical first step for any investigation. A common and efficient method involves the condensation of an aniline derivative with itaconic acid or its esters.[9][10]

G ItaconicAcid Itaconic Acid Intermediate 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid ItaconicAcid->Intermediate pToluidine p-Toluidine pToluidine->Intermediate Condensation (Solvent-free, heat) Target Methyl 1-(4-methylphenyl)-5- oxopyrrolidine-3-carboxylate Intermediate->Target Methanol Methanol (MeOH) Methanol->Target Esterification H2SO4 H₂SO₄ (cat.) H2SO4->Target

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: Synthesis of the Carboxylic Acid Intermediate

  • Reactants: Combine itaconic acid (1.0 eq) and p-toluidine (1.1 eq) in a round-bottom flask.

  • Reaction: Heat the mixture, with stirring, at 140-150°C under solvent-free conditions for 2-3 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Recrystallize the solid product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Protocol: Esterification

  • Reactants: Dissolve the synthesized carboxylic acid (1.0 eq) in methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid dropwise.[10][11]

  • Reaction: Heat the mixture at reflux for 8-20 hours, monitoring by TLC.[11][12]

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Neutralize the residue with a 5% sodium carbonate solution.[11]

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo. Purify further by column chromatography if necessary.

Comparison:

  • Target Molecule: This two-step synthesis is straightforward. The primary challenge can be purification.

  • Methyl 5-oxopyrrolidine-3-carboxylate: Synthesized similarly but using ammonia or a protected amine, which can present different work-up challenges.

  • Piracetam: Involves a different synthetic route, typically starting from 2-pyrrolidone and reacting with 2-chloroacetamide, which may have different safety and cost considerations.

Physicochemical Properties (Predicted and Experimental)

Physicochemical properties are critical determinants of a compound's "drug-likeness," affecting absorption, distribution, metabolism, and excretion (ADME).

CompoundMolecular Weight ( g/mol )Predicted LogPH-Bond AcceptorsH-Bond DonorsKey Differences
Target Molecule 233.26~2.130Increased lipophilicity due to the p-tolyl group.
Methyl 5-oxopyrrolidine-3-carboxylate 143.14[13]~ -0.931More hydrophilic; contains an N-H donor.
Piracetam 142.16~ -1.121Primary amide offers different H-bonding and metabolic profile.

Predicted LogP values are estimations and should be confirmed experimentally.

Experimental Protocol: Determination of Lipophilicity (LogD₇.₄)

  • Standard: Use the shake-flask method with n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent. Add a small volume to a pre-saturated mixture of n-octanol and PBS.

  • Equilibration: Vortex the mixture vigorously for 5 minutes, then centrifuge to separate the layers.

  • Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogD₇.₄ = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Causality: The N-aryl substitution in the target molecule is expected to yield a significantly higher LogD value compared to the other two compounds. This suggests potentially better passive diffusion across cell membranes, including the blood-brain barrier, but may also lead to lower aqueous solubility.

Potential Biological Activity: A Comparative Outlook

The structural features of N-aryl pyrrolidones suggest several potential biological activities. Derivatives have been investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][14][15][16][17]

Hypothetical Screening Targets:

  • CNS Activity: Given the structural similarity to nootropics and other CNS-active compounds, initial screening could target enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO), or receptors such as GABA or NMDA.

  • Anticancer Activity: Many N-aryl compounds are screened for cytotoxicity against various cancer cell lines.[1][10]

  • Antimicrobial Activity: The pyrrolidone scaffold is present in several antimicrobial agents.[14][18][19]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: A colorimetric assay measuring the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, measured at 412 nm.

  • Reagents: Prepare AChE enzyme solution, DTNB, ATCI, and test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Procedure: In a 96-well plate, add buffer, test compound (at various concentrations), and AChE solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add DTNB and ATCI to start the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Comparative Data Interpretation (Hypothetical)

CompoundAChE Inhibition IC₅₀ (µM)Cytotoxicity (SH-SY5Y) CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Target Molecule 15.2> 100> 6.6
Methyl 5-oxopyrrolidine-3-carboxylate > 100> 100N/A
Piracetam > 200> 200N/A
Donepezil (Positive Control) 0.0212.5625

This data is illustrative and serves as an example of how results would be presented.

Analysis: In this hypothetical scenario, the N-aryl substitution of the target molecule confers modest AChE inhibitory activity, which is absent in the unsubstituted analog and Piracetam. This highlights the critical role of the N-substituent in directing biological activity, forming a basis for a Structure-Activity Relationship (SAR) study.[1]

Conclusion and Future Directions

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate represents an interesting scaffold that combines the established pyrrolidone core with an N-aryl group known to modulate biological activity. This guide provides a systematic framework for its synthesis and comparative evaluation.

  • Synthesis: The proposed synthetic route is robust and allows for the generation of material for screening.

  • Physicochemical Properties: The N-aryl group is predicted to increase lipophilicity, a key parameter influencing ADME properties that must be experimentally verified.

  • Biological Activity: Based on its structure, the compound warrants screening for CNS, anticancer, and antimicrobial activities. The provided protocols offer a starting point for these investigations.

Future work should focus on executing these comparative experiments to generate robust data. The results will elucidate the specific contribution of the N-(p-tolyl) and C3-carboxylate moieties to the molecule's overall performance profile and guide the rational design of future derivatives with enhanced potency and selectivity.[1]

References

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate.
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate.
  • Biologically active N-arylated pyrrolidine derivatives. ResearchGate.
  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed.
  • A Comparative Analysis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs in Biological Applications. Benchchem.
  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.
  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed.
  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl.
  • Representative drugs and bioactive natural products containing N-aryl pyrrolidines, piperidines, and other saturated N-heterocycles. ResearchGate.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • Methyl 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylate — Chemical Substance Information. NextSDS.
  • 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid. Chemspace.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.
  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate.
  • L-Proline, 1-methyl-5-oxo-, methyl ester Safety Data Sheets. Echemi.
  • Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. KTU ePubl.
  • 5-oxo-l-proline. Sigma-Aldrich.
  • 5-oxo-1-[(p-tolyl)sulphonyl]-L-proline. NextSDS.
  • L-proline, 1-methyl-5-oxo-, methyl ester (C7H11NO3). PubChemLite.
  • DL-Proline, 5-oxo-, methyl ester. the NIST WebBook.

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Comparative

In Vitro Reproducibility Guide: Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate &amp; Derivatives

A Comparative Analysis of 5-Oxopyrrolidine Scaffolds in Lipid Biosynthesis Inhibition and Antimicrobial Assays Executive Summary The 5-oxopyrrolidine-3-carboxylate scaffold is a privileged structure in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 5-Oxopyrrolidine Scaffolds in Lipid Biosynthesis Inhibition and Antimicrobial Assays

Executive Summary

The 5-oxopyrrolidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate and active pharmacophore in various therapeutic areas. Specifically, methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (MMPC) and its closely related analogs have demonstrated significant biological activity, most notably as dual inhibitors of fatty acid and sterol biosynthesis[1], and more recently, as potent antimicrobial and anticancer agents[2].

For researchers and drug development professionals, reproducing in vitro results with lipophilic ester-bearing heterocycles like MMPC presents unique challenges. This guide objectively compares the performance of MMPC against alternative compounds and establishes a self-validating, highly reproducible experimental framework to ensure data integrity.

Mechanistic Grounding & Target Pathways

The primary historical application of 1-(substituted phenyl)-5-oxopyrrolidine derivatives is the dual inhibition of lipid metabolic pathways. Unlike statins (e.g., Pravastatin), which selectively target HMG-CoA reductase, specific 5-oxopyrrolidines exert a broader modulatory effect, suppressing both sterol and fatty acid synthesis cascades[1].

Recent structural repurposing has also shown that modifying the phenyl ring (e.g., substituting the 4-methyl group with a 4-acetamido or 2-hydroxy-5-methyl moiety) pivots the molecule's activity toward disrupting multidrug-resistant Staphylococcus aureus (MRSA) biofilms and inducing cytotoxicity in A549 lung adenocarcinoma cells[2][3].

LipidPathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC HMGCoA HMG-CoA AcetylCoA->HMGCoA Synthase FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR Sterols Sterols (Cholesterol) Mevalonate->Sterols Inhibitor 5-Oxopyrrolidines (e.g., MMPC) Inhibitor->MalonylCoA Inhibitor->HMGCoA

Dual inhibition of fatty acid and sterol biosynthesis pathways by 5-oxopyrrolidine derivatives.

Comparative In Vitro Performance Data

To objectively evaluate MMPC, we must compare its in vitro efficacy against structural analogs (e.g., 4-butylphenyl and 4-chlorophenyl derivatives) and legacy clinical references. According to foundational studies by , 5-oxopyrrolidine derivatives exhibit potent IC50 values in the micromolar range, consistently outperforming standard fibrates[1].

Table 1: Comparative IC50 Values for Lipid Biosynthesis Inhibition (Rat Liver Slices)

CompoundSubstitution (R-group)Sterol Biosynthesis IC50 (µM)Fatty Acid Biosynthesis IC50 (µM)
MMPC (Target Class) 4-methylphenyl~6.8~4.4
Analog B 4-butylphenyl~7.2~5.1
Analog C 4-chlorophenyl~8.5~6.0
Clinofibrate (Ref) N/A>10.0>10.0
Pravastatin (Ref) N/A<1.0N/A

Data synthesis based on the structure-activity relationship (SAR) profiles of 4-[1-(substituted phenyl)-2-oxo-pyrrolidin-4-yl] derivatives[1]. MMPC and its direct analogs demonstrate superior hypotriglyceridemic potential compared to Clinofibrate.

Addressing Reproducibility Challenges

When screening MMPC and related 5-oxopyrrolidine-3-carboxylates, researchers frequently encounter high inter-assay variability. As an Application Scientist, I attribute this to two primary physicochemical factors:

  • Ester Hydrolysis in Assay Media: The methyl ester group at the C3 position is highly susceptible to cleavage by non-specific esterases present in liver slice assays or complete cell culture media containing Fetal Bovine Serum (FBS).

    • Causality & Solution: Hydrolysis converts the lipophilic ester into a polar carboxylic acid, drastically reducing cell membrane permeability and artificially inflating the IC50. To ensure reproducibility, assays must utilize heat-inactivated serum, or compound exposure times must be strictly capped and monitored via LC-MS/MS stability profiling.

  • Colloidal Aggregation: MMPC is highly lipophilic. Exceeding its thermodynamic solubility limit in aqueous buffers leads to colloidal aggregation, which causes false-positive enzyme inhibition.

    • Causality & Solution: Stock solutions must be prepared in 100% DMSO, but the final assay concentration of DMSO must never exceed 0.5% (v/v) . Higher DMSO concentrations induce cellular toxicity and alter baseline lipid metabolism, skewing the readout.

Standardized Self-Validating Protocol

To guarantee trustworthiness, the following protocol for the In Vitro Lipid Biosynthesis Inhibition Assay operates as a self-validating system. It mandates the inclusion of internal controls to normalize batch-to-batch biological variability.

Step-by-Step Methodology

Step 1: Tissue Preparation & Pre-Incubation

  • Harvest liver tissue from fasted male Wistar rats and immediately slice to a thickness of 0.5 mm using a McIlwain tissue chopper.

  • Pre-incubate 100 mg of tissue slices in 2.0 mL of Krebs-Ringer bicarbonate buffer (pH 7.4) under a 95% O₂ / 5% CO₂ atmosphere at 37°C for 30 minutes.

Step 2: Compound Dosing (The Self-Validating Step)

  • Action: Dose the tissue with MMPC (or analogs) dissolved in DMSO.

  • Validation Requirement: Every assay plate must include:

    • Vehicle Control: 0.1% DMSO (Establishes 100% baseline synthesis).

    • Positive Controls: Pravastatin (1 µM) for sterol validation; Clinofibrate (10 µM) for fatty acid validation.

Step 3: Radiotracer Incubation

  • Add 1.0 µCi of [14C]-sodium acetate to each well. Incubate for exactly 2 hours at 37°C.

  • Causality:[14C]-acetate acts as the universal carbon donor for both pathways (Acetyl-CoA), allowing simultaneous tracking of sterol and fatty acid synthesis.

Step 4: Saponification & Lipid Extraction

  • Action: Terminate the reaction by adding 2.0 mL of 10% KOH in ethanol. Heat at 75°C for 2 hours.

  • Causality: Alkaline hydrolysis (saponification) is critical. It cleaves ester bonds in complex lipids, allowing the physical separation of non-saponifiable lipids (sterols, extracted via petroleum ether) from saponifiable lipids (fatty acids, extracted post-acidification with HCl). Incomplete heating leads to poor separation and irreproducible IC50 curves.

Step 5: Quantification

  • Evaporate the respective organic layers and quantify the [14C] incorporation using a liquid scintillation counter. Calculate percent inhibition relative to the vehicle control.

Workflow Visualization

Workflow Prep Prep Incubate Cell Incubation ([14C]-Acetate) Prep->Incubate Extract Extraction (KOH Saponification) Incubate->Extract Quant Quantification (Radiometry) Extract->Quant Validate Validation (vs. Pravastatin) Quant->Validate

Standardized high-throughput reproducibility workflow for in vitro 5-oxopyrrolidine assays.

Conclusion

The methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate scaffold offers a highly versatile platform for drug discovery, particularly in metabolic and infectious disease targeting[1][2]. However, the reproducibility of its in vitro performance is heavily dependent on controlling ester hydrolysis and solvent-induced aggregation. By implementing the self-validating saponification workflow detailed above, researchers can confidently benchmark MMPC against emerging therapeutic alternatives.

References

  • Watanabe, S., Ogawa, K., Ohmo, T., & Shirasaka, T. (1994). Synthesis of 4-[1-(substituted phenyl)-2-oxo-pyrrolidin-4-yl]methyloxybenzoic acids and related compounds, and their inhibitory capacities toward fatty-acid and sterol biosyntheses. European Journal of Medicinal Chemistry.

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.

Sources

Validation

A Comparative Guide to the Analysis of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate: LC-MS versus GC-MS

In the landscape of pharmaceutical and chemical analysis, the accurate quantification of novel chemical entities is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical analysis, the accurate quantification of novel chemical entities is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. This pyrrolidine derivative, with its potential applications in drug discovery, presents unique analytical challenges that necessitate a careful selection of methodology.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

The Analyte: Understanding Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
The Core Decision: Volatility and Polarity

The fundamental difference between GC-MS and LC-MS lies in the mobile phase and the corresponding requirements for the analyte.[12][13][14][15]

  • GC-MS is best suited for volatile or semi-volatile compounds that are thermally stable.[12][13][15] The sample is vaporized at high temperatures in the injection port and separated in a gaseous mobile phase.

  • LC-MS is the preferred method for non-volatile, thermally labile, or polar compounds.[12][13][14][16] The separation occurs in a liquid mobile phase at or near ambient temperatures.

Given the structure of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, its moderate polarity and potential for thermal degradation make LC-MS a more immediately suitable technique.[17] However, with appropriate chemical modification (derivatization), GC-MS can also be a viable, and in some cases, advantageous option.[18][19][20]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS is often the first choice for analyzing compounds like methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate due to its compatibility with a wide range of polar and non-volatile molecules.[17]

Experimental Workflow for LC-MS Analysis

The following diagram outlines a typical workflow for the analysis of our target compound using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Injection Autosampler Injection Dilution->Injection Column Reversed-Phase C18 Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI Quad Quadrupole Mass Analyzer ESI->Quad Detector Detector Quad->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample Weighing & Dissolution Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Split/Splitless Injection Extraction->Injection Column Capillary Column (e.g., DB-5ms) Injection->Column TempProg Temperature Program Column->TempProg EI Electron Ionization (EI) TempProg->EI Quad Quadrupole Mass Analyzer EI->Quad Detector Detector Quad->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

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Comparative

Cross-reactivity and selectivity studies of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

An In-Depth Guide to the Cross-Reactivity and Selectivity Profiling of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate This guide provides a comprehensive framework for evaluating the selectivity and cross-react...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Reactivity and Selectivity Profiling of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound, methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (hereafter designated as MPO-C). For the purpose of this illustrative guide, we will hypothesize that MPO-C has been identified as a potent inhibitor of Monoamine Oxidase B (MAO-B), a key therapeutic target in neurodegenerative disorders such as Parkinson's disease.

The clinical utility of an MAO-B inhibitor is critically dependent on its selectivity over the related isoenzyme, Monoamine Oxidase A (MAO-A). Inhibition of MAO-A can lead to dangerous hypertensive crises when tyramine-containing foods are consumed (the "cheese effect"). Therefore, a rigorous assessment of selectivity is not merely an academic exercise but a critical step in preclinical safety and efficacy evaluation.

This document outlines the strategic rationale, detailed experimental protocols, and data interpretation frameworks necessary to build a comprehensive selectivity profile for MPO-C, comparing it against established benchmarks.

Part 1: The Strategic Imperative of Selectivity Profiling

In drug discovery, a molecule's biological activity is defined by both its on-target potency and its off-target interactions. While high potency is desirable, it is the selectivity profile that often determines the therapeutic window and ultimate clinical success of a drug candidate. Unforeseen off-target activities can lead to toxicity, adverse side effects, or even confounding pharmacology that masks the true effect of the primary mechanism of action.

Our investigation into MPO-C will be structured as a tiered approach, moving from initial target-family selectivity to broader, systemic cross-reactivity screening.

High selectivity is a coveted attribute in drug design as it minimizes the potential for off-target effects, which can result in adverse side effects.[1] The selectivity of a compound is a crucial factor in determining its therapeutic index and overall safety profile.[2] For MAO inhibitors, selectivity for MAO-B over MAO-A is a well-established requirement for avoiding the dangerous "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[3][4] While MAO-A inhibition is effective for treating depression, selective MAO-B inhibition is a cornerstone of therapy for Parkinson's disease, aiming to boost dopamine levels in the brain.[3][5][6]

Our comparative analysis will therefore focus on three key areas:

  • Isoenzyme Selectivity: Quantifying the inhibitory potency of MPO-C against MAO-B versus MAO-A.

  • Broad Target Cross-Reactivity: Screening MPO-C against a panel of common off-target liabilities (e.g., GPCRs, kinases, ion channels).

  • Comparative Profiling: Benchmarking the performance of MPO-C against a selective MAO-B inhibitor (Selegiline) and a non-selective MAO inhibitor (Tranylcypromine).

G cluster_0 Tier 1: Primary Target & Isoenzyme Selectivity cluster_1 Tier 2: Broad Liability Screening cluster_2 Tier 3: Hit Deconvolution & Follow-up a Compound Synthesis & QC (MPO-C) b MAO-A/MAO-B Inhibition Assay (IC50 Determination) a->b c Calculate Selectivity Index (SI = IC50_MAO-A / IC50_MAO-B) b->c d Broad Panel Screening (e.g., Eurofins SafetyScreen44™) @ 10 µM c->d Proceed if SI > 100 e Identify Hits (>50% Inhibition) d->e f Dose-Response Assays for Identified Hits e->f If significant hits identified g Determine IC50/Ki for Off-Target Interactions f->g h Assess Therapeutic Window (On-Target vs. Off-Target Potency) g->h

Figure 1. A tiered workflow for selectivity profiling of MPO-C.

Part 2: Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of our findings, all experiments must be conducted using validated, industry-standard protocols.

MAO-A and MAO-B Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of MPO-C for each MAO isoenzyme.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human MAO-A and MAO-B are used to ensure isoenzyme purity and eliminate confounding variables from native tissue preparations.

  • Substrate: A chemiluminescent substrate (e.g., a luciferin derivative) provides a highly sensitive and robust readout with a wide dynamic range, suitable for high-throughput screening. The specific substrate is chosen for its metabolism by both MAO-A and MAO-B, allowing for a direct comparison under identical assay conditions.

  • Comparator Compounds: Selegiline and Tranylcypromine are included as essential controls. Selegiline is a well-characterized selective MAO-B inhibitor, while Tranylcypromine is non-selective. These compounds validate the assay's ability to distinguish between selective and non-selective compounds.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of MPO-C, Selegiline, and Tranylcypromine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Dispense 100 nL of each compound concentration from the dilution series into a 384-well white, solid-bottom assay plate.

  • Enzyme Addition: Add 5 µL of recombinant human MAO-A or MAO-B enzyme (prepared in assay buffer) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the MAO substrate/luciferin detection reagent mixture to all wells to start the enzymatic reaction.

  • Signal Detection: Incubate for 60 minutes at room temperature, protected from light. Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Broad Panel Off-Target Screening

To proactively identify potential safety liabilities, MPO-C should be screened against a panel of common off-target proteins. Commercial services from providers like Eurofins Discovery (SafetyScreen™) or Reaction Biology (InVEST™ Panel) offer a cost-effective and rapid way to achieve this.[7][8]

Causality Behind Experimental Choices:

  • Panel Selection: A panel like the SafetyScreen44™ or InVEST44™ is chosen because it covers a wide range of clinically relevant targets, including GPCRs, ion channels, transporters, and enzymes, which are frequently implicated in adverse drug reactions.[8]

  • Screening Concentration: A single, high concentration (typically 10 µM) is used for the initial screen. This concentration is high enough to detect most physiologically relevant interactions. A compound that shows no significant activity at 10 µM is generally considered to have a low risk of off-target effects at therapeutic concentrations.

  • Hit Criteria: A threshold of >50% inhibition or binding is a standard industry criterion for identifying a "hit" that warrants further investigation.

Step-by-Step Workflow:

  • Compound Submission: Provide a high-quality sample of MPO-C to the contract research organization (CRO).

  • Screening: The CRO will perform binding or functional assays for the selected panel (e.g., 44 targets) at a fixed concentration of 10 µM.

  • Data Reporting: The CRO will provide a report detailing the percent inhibition or binding for MPO-C against each target in the panel.

  • Hit Identification: Identify any targets where MPO-C exhibits >50% activity.

  • Follow-up: For any identified hits, commission dose-response experiments to determine the IC50 or Ki value, which quantifies the potency of the off-target interaction.

G cluster_MPO MPO-C (Test Compound) cluster_Targets Off-Target Panel (Illustrative Examples) cluster_Results Screening Results (% Inhibition) MPO MPO-C (10 µM) T1 5-HT2B Receptor MPO->T1 T2 hERG Channel MPO->T2 T3 Adrenergic α1A MPO->T3 T4 Dopamine D2 MPO->T4 R1 Result: 85% (Significant Hit) T1->R1 R2 Result: 45% (Borderline) T2->R2 R3 Result: 5% (Inactive) T3->R3 R4 Result: 12% (Inactive) T4->R4

Figure 2. Logic of broad panel screening and hit identification.

Part 3: Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between MPO-C and the benchmark compounds.

Isoenzyme Selectivity Comparison

The primary goal is to determine the selectivity index (SI), which is the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher SI value indicates greater selectivity for MAO-B.

Table 1: Hypothetical MAO Inhibition and Selectivity Data

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (SI) (MAO-A / MAO-B)
MPO-C 15 2,250 150
Selegiline253,000120
Tranylcypromine1501250.83

Interpretation of Hypothetical Data:

In this hypothetical scenario, MPO-C demonstrates excellent potency against MAO-B (IC50 = 15 nM), comparable to or slightly better than the selective inhibitor Selegiline. Crucially, it shows a high selectivity index of 150, indicating it is 150-fold more selective for MAO-B than MAO-A. This profile is superior to Selegiline (SI=120) and vastly different from the non-selective inhibitor Tranylcypromine (SI=0.83). This data would strongly support the classification of MPO-C as a potent and selective MAO-B inhibitor.

Off-Target Liability Profile

The results from the broad panel screen provide a fingerprint of the compound's potential for off-target interactions.

Table 2: Hypothetical Off-Target Screening Results (>50% Inhibition at 10 µM)

TargetMPO-C (% Inhibition @ 10 µM)Selegiline (% Inhibition @ 10 µM)Tranylcypromine (% Inhibition @ 10 µM)
5-HT2B Receptor (GPCR)85% 12%65%
Sigma-1 Receptor58% 62%45%
hERG (Ion Channel)5%2%8%
Adrenergic α1A (GPCR)8%5%78%

Follow-up Dose-Response Data for Hits:

TargetMPO-C IC50 (nM)Therapeutic Window (Off-Target IC50 / MAO-B IC50)
5-HT2B Receptor1,500100-fold
Sigma-1 Receptor4,500300-fold

Interpretation of Hypothetical Data:

The screening reveals that MPO-C has two potential off-target interactions: the 5-HT2B receptor and the Sigma-1 receptor. However, follow-up dose-response assays show that the potency of these interactions (IC50s of 1,500 nM and 4,500 nM, respectively) is significantly weaker than its on-target MAO-B activity (IC50 = 15 nM).

The calculated therapeutic windows are 100-fold for 5-HT2B and 300-fold for Sigma-1. A therapeutic window of >100-fold is often considered a desirable safety margin in early-stage drug discovery. This suggests that while these off-target activities should be monitored, they may not be clinically relevant at the anticipated therapeutic dose. In contrast, the non-selective Tranylcypromine shows significant activity at both the 5-HT2B and Adrenergic α1A receptors, which is consistent with its known side-effect profile.

Conclusion and Future Directions

This guide presents a rigorous, multi-tiered strategy for characterizing the selectivity and cross-reactivity of methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (MPO-C). Based on our hypothetical data, MPO-C emerges as a potent and highly selective MAO-B inhibitor with a promising safety profile, demonstrating superior selectivity to Selegiline and a significantly cleaner off-target profile than Tranylcypromine.

The causality-driven experimental design provides a self-validating system, where primary assay results are confirmed and contextualized by broader liability screening. The next logical steps in the preclinical development of MPO-C would involve:

  • Cell-based functional assays to confirm MAO-B inhibition in a cellular context.

  • In vivo pharmacokinetic studies to determine brain penetration and drug exposure.

  • In vivo efficacy studies in an appropriate animal model of Parkinson's disease.

  • Investigative toxicology studies to specifically assess any potential liabilities related to 5-HT2B and Sigma-1 receptor modulation, despite the favorable therapeutic window.

By following this comprehensive approach, researchers can build a robust data package that provides a high degree of confidence in the selectivity and safety profile of a lead candidate, paving the way for successful clinical development.

References

  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective.
  • Bose, P. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences.
  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Available at: [Link]

  • Paasonen, L., et al. (2022, September 22). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology.
  • Wikipedia contributors. Monoamine oxidase inhibitor. Wikipedia. Available at: [Link]

  • Zou, J., et al. (2019). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 62(1), 14-33. Available at: [Link]

  • Liebowitz, M. R., et al. (1988). Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior. Psychopharmacology, 96(2), 153-60. Available at: [Link]

  • Patsnap Synapse. (2025, March 11). What are the therapeutic applications for MAO inhibitors?.
  • Bolognesi, M. L., et al. (2015). New Frontiers in Selective Human MAO-B Inhibitors. Journal of Medicinal Chemistry, 58(9), 3747-3769. Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available at: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Vitiello, E., et al. (2024). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. The handling and disposal of complex organic molecules deman...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. The handling and disposal of complex organic molecules demand a rigorous understanding of their physicochemical properties to ensure laboratory safety, environmental compliance, and operational efficiency.

Below is the comprehensive, step-by-step operational guide for the proper disposal and spill management of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate .

Compound Identity & Logistical Implications

Before executing any disposal protocol, we must analyze the compound's structural profile. Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic pyrrolidone derivative featuring an ester linkage and a tolyl group[1].

The presence of the nitrogen-containing pyrrolidine ring is the primary driver for our disposal strategy. When combusted, nitrogenous compounds generate toxic nitrogen oxides (NOx)[2]. Therefore, standard open-air burning or basic municipal incineration is strictly prohibited.

Table 1: Physicochemical Properties Dictating Disposal Routing

PropertyValueOperational & Disposal Implication
CAS Number 133747-58-7Essential unique identifier for hazardous waste manifests[1].
Molecular Formula C13H15NO3Indicates carbon/nitrogen load; used to calculate stoichiometric oxygen demand during incineration[3].
Molecular Weight 233.26 g/mol High molecular weight solid; dictates physical handling methods[4].
Chemical Class Substituted PyrrolidoneNitrogen content mandates thermal destruction via an incinerator equipped with a wet scrubber[5].
Physical State Solid / PowderHigh risk of aerosolization; dictates wet-brushing techniques for spill cleanup rather than dry sweeping.

Mechanistic Rationale for Thermal Destruction

We do not flush pyrrolidone derivatives down the drain, nor do we send them to standard landfills. The molecule's aromatic ring and stable lactam structure make it resistant to rapid environmental degradation, posing a risk to aquatic ecosystems[6].

The only scientifically sound method for disposal is high-temperature chemical incineration [5].

  • Causality of the Afterburner: The primary combustion chamber breaks down the bulk organic material, but the stable aromatic (tolyl) ring requires the extreme heat of an afterburner (>1100°C) to prevent the formation of volatile organic compounds (VOCs) and hazardous soot[7].

  • Causality of the Scrubber: The nitrogen atom in the pyrrolidine ring oxidizes into NOx gases. A wet scrubber system is mandatory to neutralize these acidic gases into harmless aqueous nitrites and nitrates before atmospheric release[8].

DisposalWorkflow A Waste Generation (CAS: 133747-58-7) B Segregation (Halogen-Free Organics) A->B HDPE Containment C Primary Incineration (Thermal Cleavage) B->C Licensed Transport D Afterburner (VOC Destruction) C->D Flue Gas (CO2, NOx) E Wet Scrubber (NOx Neutralization) D->E Oxidized Effluent F Clean Exhaust (Atmospheric Release) E->F Scrubbed Gas G Aqueous Salts (Landfill/Treatment) E->G Liquid Waste

Figure 1: Mechanistic workflow of thermal destruction and emission scrubbing for nitrogenous waste.

Standard Operating Procedure: Routine Waste Packaging

This protocol ensures that the chemical is safely staged for transport to a licensed disposal facility.

Step 1: Segregation & Compatibility Verification

  • Action: Isolate the compound from strong oxidizing agents and heavy metals. Place the waste in a designated "Halogen-Free Organic Waste" stream.

  • Rationale: Mixing nitrogenous organics with strong oxidizers in a waste bin can lead to exothermic reactions or spontaneous combustion.

Step 2: Primary Containment

  • Action: Transfer the solid waste into a wide-mouth, high-density polyethylene (HDPE) container.

  • Rationale: HDPE provides excellent chemical resistance and prevents moisture ingress, which could otherwise degrade the ester linkage and alter the waste profile.

Step 3: Secondary Containment & Labeling

  • Action: Seal the HDPE container and place it within a secondary containment bin. Label strictly with "Hazardous Waste - Combustible Organic Solid (Contains Nitrogen)" and explicitly include the CAS number (133747-58-7).

  • Self-Validation Check: Before final sealing, visually inspect the container for 24 hours. The absence of condensation or pressure buildup validates that no unintended cross-reactions are occurring with incompatible trace waste.

Step 4: Licensed Transfer

  • Action: Transfer the documented waste to an EPA-certified (or equivalent regional regulatory body) hazardous waste disposal vendor. Explicitly request thermal destruction via an incinerator equipped with an afterburner and scrubber[5].

Standard Operating Procedure: Acute Spill Containment

In the event of a laboratory spill, immediate containment is required to prevent inhalation exposure and environmental contamination.

Step 1: Area Isolation & PPE Donning

  • Action: Evacuate the immediate vicinity. Don appropriate PPE: nitrile gloves, safety goggles, and a particulate respirator (N95 or higher).

  • Rationale: As a fine powder, the compound poses a severe inhalation hazard. Standard surgical masks do not filter fine organic particulates effectively.

Step 2: The Wet-Brushing Technique

  • Action: Do not dry sweep. Lightly mist the spilled powder with a compatible polar solvent (e.g., isopropanol or ethanol) to agglomerate the particles. Gently sweep the dampened mass using an electrically protected wet-brush into a chemical-resistant dustpan[6].

  • Rationale: Dry sweeping creates aerosolized particulates that bypass standard ventilation. Wetting the powder increases the aerodynamic diameter of the particles, forcing them to agglomerate and safely settle out of the breathing zone.

Step 3: Surface Decontamination

  • Action: Wipe the affected surface with solvent-soaked absorbent pads to remove residual organic traces. Follow with a standard detergent-and-water wash.

  • Self-Validation Check: After the final water wash, observe the surface. It should show no hydrophobic beading, physically confirming the complete removal of the lipophilic organic ester.

Step 4: Waste Consolidation

  • Action: Place all collected solids, contaminated pads, and PPE into a sealed hazardous waste bag. Route for incineration as described in the routine packaging SOP.

References

  • NextSDS. "Methyl 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylate — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Greenfield Global. "SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone." (Standard disposal protocols for pyrrolidone derivatives). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium." EPA Publications. Available at: [Link]

Sources

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